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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Oleoyl-Gly-Lys-(m-PEG11)-NH2 as a Linker

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker, a specialized chemical entity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker, a specialized chemical entity designed for advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details the linker's core components, its proposed mechanism of payload release, and the roles of its constituent parts, supported by data from analogous systems and established principles in bioconjugation chemistry.

Introduction to Oleoyl-Gly-Lys-(m-PEG11)-NH2

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a tripartite linker molecule composed of an oleoyl group (a monounsaturated fatty acid), a dipeptide sequence (Glycyl-Lysine), and a polyethylene glycol (PEG) chain with 11 ethylene oxide units, terminating in an amide group. This structure is engineered to be "cleavable," meaning it is designed to remain stable in systemic circulation and release its attached payload under specific physiological conditions, typically within the target cell.

The primary application of this linker is in the construction of ADCs, where it covalently connects a potent cytotoxic drug (the payload) to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its linker.

Core Components and Their Functions

The functionality of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker arises from the synergistic action of its three main components:

  • Oleoyl Group: This lipid moiety imparts lipophilicity to the linker-payload complex. Increased lipophilicity can enhance the interaction of the ADC with the cell membrane, potentially facilitating more efficient internalization into the target cell. Furthermore, the oleoyl group can contribute to the overall stability of the ADC formulation.

  • Gly-Lys Dipeptide: This dipeptide sequence constitutes the cleavable element of the linker. It is designed to be a substrate for specific lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of lysosomes within cells. The cleavage of the peptide bond between Glycine and Lysine is the pivotal step in the release of the payload. The choice of a dipeptide with a basic amino acid like Lysine at the P1 position can influence the rate of enzymatic cleavage.

  • Methoxy-PEG11-Amide (m-PEG11-NH2): The polyethylene glycol chain serves multiple purposes. It significantly enhances the aqueous solubility of the often hydrophobic linker-payload complex, which is crucial for formulation and administration. PEGylation is also known to improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. The terminal amide group provides a point of attachment for the payload molecule.

Proposed Mechanism of Action

The mechanism of action of an ADC utilizing the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker can be described as a multi-step process, initiated by the specific binding of the ADC to its target antigen on the cell surface and culminating in the intracellular release of the cytotoxic payload.

The proposed signaling pathway for payload release is as follows:

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Antigen Binding on Target Cell ADC->Binding Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Maturation Cleavage Cathepsin B-mediated Cleavage of Gly-Lys Lysosome->Cleavage Enzymatic Action Release Payload Release Cleavage->Release Effect Cytotoxic Effect Release->Effect Induces Apoptosis

Caption: Proposed mechanism of action for an ADC with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker.

Step-by-Step Breakdown:

  • Circulation and Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH (around 7.4), preventing premature release of the payload and minimizing off-target toxicity. The mAb component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, initially being enclosed within an early endosome.

  • Trafficking to the Lysosome: The endosome matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (4.5-5.0) and a high concentration of degradative enzymes, including proteases like cathepsins.

  • Enzymatic Cleavage: Within the lysosome, the Gly-Lys dipeptide of the linker is recognized and cleaved by lysosomal proteases, with Cathepsin B being a primary candidate. This enzymatic cleavage breaks the covalent link between the payload and the rest of the ADC.

  • Payload Release and Action: The cleavage of the dipeptide bond liberates the active payload into the cytoplasm of the cancer cell. The released payload can then exert its cytotoxic effect, for instance, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

Quantitative Data (Illustrative)

ParameterLinker SystemValueSignificance
Cleavage Kinetics (kcat/Km) Val-Cit-PABC18,000 M⁻¹s⁻¹ (by Cathepsin B)Represents the efficiency of enzymatic cleavage. Higher values indicate faster and more efficient payload release in the lysosome.
Plasma Stability (Half-life) Dipeptide-linked ADC~144 hours (in mice)A long plasma half-life is indicative of good linker stability in circulation, which is crucial for minimizing off-target toxicity and maximizing tumor accumulation.
Pharmacokinetics (Clearance) PEGylated ADC (PEG8)Lower clearance vs. non-PEGylatedDemonstrates the impact of PEGylation on reducing the rate of clearance from the body, leading to prolonged exposure.

Experimental Protocols

The following sections outline general experimental protocols relevant to the evaluation of ADCs employing linkers such as Oleoyl-Gly-Lys-(m-PEG11)-NH2.

ADC Conjugation Protocol

This protocol describes a general method for conjugating a payload to an antibody via the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker.

ADC_Conjugation_Workflow start Start antibody_prep Antibody Preparation (e.g., reduction of disulfides) start->antibody_prep linker_payload_prep Linker-Payload Activation (e.g., with NHS ester) start->linker_payload_prep conjugation Conjugation Reaction (Antibody + Linker-Payload) antibody_prep->conjugation linker_payload_prep->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization end End characterization->end

Caption: A generalized workflow for the conjugation of a payload to an antibody using a linker.

Methodology:

  • Antibody Preparation: If conjugation is intended at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Linker-Payload Activation: The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is first conjugated to the payload molecule. The free amine on the lysine side chain of the linker can be activated (e.g., by conversion to an NHS ester) for reaction with a suitable functional group on the antibody.

  • Conjugation Reaction: The activated linker-payload is incubated with the prepared antibody under controlled conditions (pH, temperature, and time) to allow for the covalent bond formation.

  • Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reaction components. Size exclusion chromatography (SEC) or affinity chromatography are commonly used methods.

  • Characterization: The purified ADC is characterized to determine key quality attributes, including the average DAR, purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy are employed.

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC linker in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken, and the proteins are precipitated using a solvent like acetonitrile.

  • Analysis by LC-MS/MS: The supernatant, containing any released payload, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of free payload is quantified against a standard curve.

  • Data Analysis: The percentage of released payload over time is calculated to determine the stability of the linker in plasma.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

Methodology:

  • Reaction Setup: The ADC is incubated with purified Cathepsin B in an appropriate buffer at a pH mimicking the lysosomal environment (e.g., pH 5.0).

  • Time Course: Aliquots are taken at different time intervals and the reaction is quenched.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.

  • Kinetic Analysis: The rate of payload release is determined to assess the cleavage efficiency of the linker by Cathepsin B.

Conclusion

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a sophisticated tool in the design of targeted drug delivery systems. Its multi-component structure provides a balance of properties essential for the development of effective and safe ADCs. The oleoyl group enhances cellular interaction, the Gly-Lys dipeptide offers a specific cleavage site for lysosomal proteases, and the PEG chain imparts favorable solubility and pharmacokinetic characteristics. The proposed mechanism of action, involving targeted delivery, internalization, and enzyme-mediated intracellular payload release, underscores the rational design of this linker for cancer therapy. Further experimental validation with this specific linker is necessary to fully elucidate its quantitative performance characteristics.

Exploratory

The Pivotal Role of the PEG11 Linker in Advancing Drug Delivery Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the efficacy and safety of drug deliver...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the efficacy and safety of drug delivery systems. Among the critical components of these systems, the linker molecule, which connects the targeting moiety to the therapeutic payload, plays a paramount role. This technical guide delves into the core aspects of the Polyethylene Glycol (PEG) 11 linker, a versatile and widely utilized tool in drug delivery applications, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its structure, properties, and impact on the pharmacokinetic and pharmacodynamic profiles of conjugated drugs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are prized for their hydrophilicity, biocompatibility, and ability to improve the physicochemical properties of conjugated molecules.[1] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic potential of drugs by:

  • Increasing Solubility: PEG linkers can significantly improve the aqueous solubility of hydrophobic payloads, a crucial factor for intravenous administration.[2][]

  • Prolonging Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and reducing renal clearance, thereby extending its time in circulation.[4][5]

  • Reducing Immunogenicity: PEGylation can shield the conjugated molecule from the host's immune system, potentially reducing the risk of an immune response.[6]

The length of the PEG chain is a critical parameter that can be tailored to optimize the performance of a drug conjugate.[4][7] Shorter PEG chains, such as PEG11, offer a balance between providing sufficient spacing and hydrophilicity without being overly bulky, which could potentially hinder cell penetration or receptor binding.

The PEG11 Linker: Structure and Properties

The PEG11 linker consists of eleven repeating ethylene glycol units.[] Its defined, monodisperse nature ensures the production of homogeneous conjugates, which is a significant advantage over polydisperse PEG linkers that result in heterogeneous mixtures.[9] This homogeneity simplifies characterization, improves batch-to-batch reproducibility, and can lead to a more predictable in vivo performance.

The fundamental properties of a PEG11 linker are summarized below:

PropertyDescriptionReference
Composition 11 repeating ethylene glycol units[]
Molecular Weight Approximately 500 Da
Solubility High in aqueous solutions and many organic solvents[2]
Biocompatibility Generally considered non-toxic and biocompatible
Immunogenicity Low to negligible[6]

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker has a profound impact on the therapeutic index of an Antibody-Drug Conjugate (ADC). While direct comparative data for PEG11 is not always available, trends can be extrapolated from studies comparing various PEG linker lengths.

In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a slight decrease in in vitro potency (higher IC50 values).[10][11] This may be attributed to steric hindrance affecting the ADC's interaction with the target cell or the subsequent release of the payload.

LinkerADC Construct (Example)Cell LineIC50 (nM)Reference
No PEGanti-HER2-MCC-DM1NCI-N87~1.5[11]
PEG11 (Estimated) anti-HER2-PEG11-MCC-DM1 NCI-N87 ~5-10 Extrapolated
PEG12anti-CD30-PEG12-vc-MMAEKarpas-299~0.3[12]
PEG24RS7-DL11 (mPEG24)HCT116~1.2[13]

Note: The IC50 value for PEG11 is an estimation based on the general trend observed with increasing PEG chain length. Actual values are highly dependent on the specific antibody, payload, and cell line.

Pharmacokinetics

Increasing the PEG linker length generally leads to a longer plasma half-life and reduced clearance.[4][7] Studies have shown that a PEG8 linker is often sufficient to achieve a significant improvement in pharmacokinetics, with longer chains providing diminishing returns.[11] A PEG11 linker is therefore expected to provide a favorable pharmacokinetic profile.

LinkerADC Construct (Example)Animal ModelHalf-life (t½, hours)Clearance (mL/day/kg)Reference
No PEGanti-CD30-vc-MMAERat~48~15[7]
PEG8anti-CD30-PEG8-vc-MMAERat~120~5[7]
PEG11 (Estimated) anti-CD30-PEG11-vc-MMAE Rat ~130-140 ~4-5 Extrapolated
PEG12anti-CD30-PEG12-vc-MMAERat~144~4[7]

Note: The pharmacokinetic parameters for PEG11 are estimations based on the observed trends.

In Vivo Efficacy

The improved pharmacokinetics conferred by PEG linkers often translates to enhanced in vivo efficacy, as the ADC has more time to accumulate in the tumor tissue.[10][11]

LinkerADC Construct (Example)Xenograft ModelTumor Growth Inhibition (%)Reference
No PEGZHER2-SMCC-MMAENCI-N87Moderate[10]
PEG4kZHER2-PEG4k-MMAENCI-N87Significant[10]
PEG11 (Expected) anti-Tumor-PEG11-Payload Relevant Xenograft Significant to High Expected Outcome
PEG10kZHER2-PEG10k-MMAENCI-N87High[10]

Note: Tumor growth inhibition is highly dependent on the specific ADC, tumor model, and dosing regimen.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs incorporating a PEG11 linker.

Synthesis of a PEG11-Linker-Drug Conjugate

This protocol describes a general method for conjugating a cytotoxic payload to a heterobifunctional PEG11 linker, for example, an Amine-PEG11-Azide linker.

Materials:

  • Amine-PEG11-Azide

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Activation of the Cytotoxic Payload: Dissolve the cytotoxic payload in anhydrous DMF. Add NHS and DCC (1.2 equivalents each) and stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation to the PEG11 Linker: In a separate flask, dissolve the Amine-PEG11-Azide linker in anhydrous DMF. Add the activated payload solution and DIPEA (2 equivalents). Stir the reaction overnight at room temperature.

  • Purification: Purify the resulting PEG11-linker-drug conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.[14]

Site-Specific Antibody Conjugation using Click Chemistry

This protocol outlines the site-specific conjugation of the PEG11-linker-drug (with an azide group) to an antibody engineered to contain a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-modified antibody

  • Azido-PEG11-linker-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: Dissolve the Azido-PEG11-linker-drug conjugate in a small amount of DMSO and then dilute with PBS. Add this solution to the DBCO-modified antibody in PBS at a molar ratio of 3-5 equivalents of the linker-drug conjugate to the antibody.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 24-48 hours.

  • Purification: Remove the excess linker-drug conjugate and purify the resulting ADC using size-exclusion chromatography.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[2][15]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography: Inject the sample onto the equilibrated HIC column. Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).

  • Data Analysis: Monitor the elution profile at 280 nm. The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC) will be resolved. Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[10]

Materials:

  • Target cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • ADC samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC samples and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[5]

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a tumor xenograft model.[17][18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells

  • ADC samples

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[19][20]

Visualizing the Role of the PEG11 Linker

Diagrams are invaluable tools for understanding the complex processes involved in ADC development and function.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invivo In Vivo Evaluation Antibody Production Antibody Production Conjugation Conjugation Antibody Production->Conjugation Linker_Payload_Synthesis PEG11-Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis In_Vitro_Assays In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro_Assays Stability_Assays Plasma Stability In_Vitro_Assays->Stability_Assays Pharmacokinetics Pharmacokinetics Stability_Assays->Pharmacokinetics Efficacy_Studies Efficacy Studies (Xenograft Model) Pharmacokinetics->Efficacy_Studies Toxicology Toxicology Efficacy_Studies->Toxicology

Figure 1: Experimental workflow for the development and evaluation of an ADC with a PEG11 linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG11 Linker) Receptor Tumor Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Cytotoxic Effect

References

Foundational

An In-depth Technical Guide to Oleoyl-Gly-Lys-(m-PEG11)-NH2 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Lipid-Based Delivery in Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a powerful therapeutic moda...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Lipid-Based Delivery in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Technologies like Proteolysis Targeting Chimeras (PROTACs) and peptide-based degraders (e.g., PepTACs) have shown immense promise. However, a significant hurdle in their clinical translation is the challenge of effective delivery. Many degrader molecules, particularly larger bioPROTACs and some small-molecule PROTACs, exhibit poor cell permeability and low bioavailability.

Lipid-based delivery systems, such as lipid nanoparticles (LNPs), have become a leading strategy to overcome these challenges.[1] These formulations can encapsulate degrader molecules, protecting them from degradation in circulation and facilitating their entry into target cells. The composition of these lipid carriers is critical to their success, and specialized lipid-peptide-polyethylene glycol (PEG) conjugates play a pivotal role in their formulation and function.

This guide focuses on Oleoyl-Gly-Lys-(m-PEG11)-NH2 , a lipid-peptide-PEG conjugate with significant potential in the development of advanced delivery systems for targeted protein degraders. While direct literature on this specific molecule's application in TPD is emerging, its structural components—an oleoyl lipid anchor, a Gly-Lys dipeptide, and a PEG11 linker—are well-represented in state-of-the-art drug delivery platforms. This document will, therefore, provide a comprehensive overview of its likely role, synthesis, formulation into delivery vehicles, and the experimental protocols to assess its utility in the context of TPD.

Core Concepts: The Multifaceted Role of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a multifunctional molecule designed for incorporation into lipid-based drug delivery systems. Its three key components each contribute to the overall performance of the delivery vehicle.

  • Oleoyl Lipid Anchor: The oleic acid tail provides a hydrophobic anchor, allowing the molecule to stably integrate into the lipid bilayer of a liposome or the core of a lipid nanoparticle. This ensures that the PEG and peptide components are displayed on the surface of the nanoparticle.

  • Gly-Lys Dipeptide: The glycine-lysine dipeptide can serve multiple functions. It can act as a spacer, providing conformational flexibility. The lysine residue, with its primary amine, is a key reactive handle for the conjugation of targeting ligands, such as antibodies or small molecules, which can direct the delivery vehicle to specific cell types. Dipeptide linkers have also been explored for their potential to influence the stability and release characteristics of conjugated drugs.

  • Methoxy-PEG11 Linker: The polyethylene glycol (PEG) chain is crucial for the in vivo performance of lipid nanoparticles. It creates a hydrophilic shield on the surface of the LNP, which reduces opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time. The length of the PEG chain (11 ethylene glycol units in this case) is a critical parameter that can be optimized to balance stealth properties with cellular uptake.

The overall structure suggests that Oleoyl-Gly-Lys-(m-PEG11)-NH2 is designed to be a versatile component in the formulation of "stealth" and potentially targeted lipid nanoparticles for the delivery of therapeutic payloads, including protein degraders.

Data Presentation: Characterization and Efficacy of Lipid-Based Degrader Delivery

The following tables summarize key quantitative data from the literature on lipid nanoparticles used for the delivery of therapeutics, including protein degraders. This data provides a benchmark for the expected performance of systems incorporating molecules like Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Table 1: Physicochemical Properties of Peptide-Modified Lipid Nanoparticles

FormulationLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Untargeted LNPDSPC/DSPE-mPEG2000/DSPE-Mal-mPEG2000 (8:0.8:0.2)113 ± 7N/AN/A[2]
cRGD-LNP (ILT)DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5)~80< 0.2~0[3]
cRGD-LNP (PCT)DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5)~80< 0.2~0[3]
PepTAC-LNPD-Lin-MC3:DSPC:Cholesterol:DMG-PEG-2000 (45:8.9:34.7:1.4)~100-120< 0.2N/A[4]

Table 2: In Vitro and In Vivo Efficacy of LNP-Delivered Protein Degraders

DegraderDelivery SystemTarget ProteinCell LineDC50Key FindingsReference
ARV-771 (PROTAC)80-O14B LNPBRD4N/A~100 nM (free)LNP delivery enhanced degradation[5]
Pre-fused ARV-771/VHL80-O14B LNPBRD4N/ASignificantly < 100 nMPre-fusion and LNP delivery dramatically increased degradation rate and potency[5]
CREPT PepTACOptimized LNPCREPTVariousSub-nanomolarLNP delivery enabled potent degradation with a peptide-based degrader[4]
HDAC PROTAC 7Free PROTACHDAC1 / HDAC3HCT1160.91 µM / 0.64 µMEstablishes a baseline for non-formulated PROTAC efficacy[6]
HDAC PROTAC 9Free PROTACHDAC1 / HDAC3HCT1160.55 µM / 0.53 µMDemonstrates potency variation with PROTAC structure[6]
HDAC PROTAC 22Free PROTACHDAC3HCT1160.44 µMShows selectivity in degradation[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of a molecule like Oleoyl-Gly-Lys-(m-PEG11)-NH2, its formulation into lipid nanoparticles, and the evaluation of these nanoparticles for targeted protein degradation.

Synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2

A plausible synthetic route for Oleoyl-Gly-Lys-(m-PEG11)-NH2 involves a combination of solid-phase peptide synthesis and solution-phase conjugation.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Gly-OH

  • Oleic acid

  • m-PEG11-amine

  • Coupling reagents: HBTU, HOBt, or EDC/NHS

  • Deprotection reagents: 20% piperidine in DMF, TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Solid-Phase Synthesis of Gly-Lys:

    • Swell Fmoc-Lys(Boc)-Wang resin in DMF.

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple Fmoc-Gly-OH to the deprotected lysine using a suitable coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA).

    • Deprotect the Fmoc group from the newly added glycine.

  • Conjugation of Oleic Acid:

    • Activate the carboxylic acid of oleic acid using EDC/NHS.

    • Couple the activated oleic acid to the N-terminus of the resin-bound Gly-Lys dipeptide.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

    • Precipitate the crude product in cold diethyl ether.

  • PEGylation:

    • Dissolve the crude Oleoyl-Gly-Lys-NH2 in a suitable solvent (e.g., DMF).

    • React the free amine of the lysine side chain with a pre-activated m-PEG11-NHS ester.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the final product, Oleoyl-Gly-Lys-(m-PEG11)-NH2, by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry and NMR.

Formulation of Lipid Nanoparticles Incorporating Oleoyl-Gly-Lys-(m-PEG11)-NH2

This protocol describes the formulation of LNPs encapsulating a model PROTAC using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2

  • PROTAC of interest

  • Ethanol

  • Citrate buffer (pH 4.0)

  • PBS (pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipids in ethanol. A typical molar ratio would be DLin-MC3-DMA:DSPC:Cholesterol:Oleoyl-Gly-Lys-(m-PEG11)-NH2 at 50:10:38.5:1.5.[3]

  • Preparation of PROTAC Solution:

    • Dissolve the PROTAC in a low pH buffer, such as citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the PROTAC-buffer solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs with the PROTAC encapsulated.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate the LNP formulation using a centrifugal filter device if necessary.

Characterization of PROTAC-Loaded LNPs

Protocol:

  • Size and Zeta Potential:

    • Dilute the LNP formulation in PBS.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Quantify the total amount of PROTAC in the formulation.

    • Separate the encapsulated PROTAC from the free PROTAC using a method like size exclusion chromatography or centrifugal filtration.

    • Quantify the amount of free PROTAC.

    • Calculate the encapsulation efficiency as: ((Total PROTAC - Free PROTAC) / Total PROTAC) * 100%.

In Vitro Evaluation of Protein Degradation

Protocol:

  • Cell Culture:

    • Culture the target cell line in appropriate media.

  • Treatment:

    • Treat the cells with serial dilutions of the PROTAC-LNP formulation and control formulations (e.g., free PROTAC, empty LNPs).

  • Western Blot Analysis:

    • After a set incubation time (e.g., 24 hours), lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

  • DC50 Determination:

    • Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the target protein is degraded).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.

TPD_Mechanism cluster_0 Cell Membrane cluster_1 Cytosol LNP LNP with Oleoyl-Gly-Lys-(m-PEG11)-NH2 PROTAC Released PROTAC LNP->PROTAC Endocytosis & Release Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of LNP-mediated PROTAC delivery for targeted protein degradation.

LNP_Formulation_Workflow Lipid_Mix Lipid Mixture in Ethanol (including Oleoyl-Gly-Lys-PEG) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics PROTAC_Sol PROTAC in Aqueous Buffer (pH 4) PROTAC_Sol->Microfluidics Self_Assembly LNP Self-Assembly Microfluidics->Self_Assembly Dialysis Dialysis vs. PBS (pH 7.4) Self_Assembly->Dialysis Characterization Characterization (DLS, Encapsulation Efficiency) Dialysis->Characterization In_Vitro_Assay In Vitro Degradation Assay Characterization->In_Vitro_Assay

References

Exploratory

The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the drug, plays a pivotal role in the safety and efficacy of an ADC. This in-depth technical guide focuses on the applications of cleavable linkers in ADCs, providing a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols essential for their evaluation.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1] The choice of a cleavable linker strategy is dictated by the physicochemical properties of the payload, the biology of the target antigen, and the desired therapeutic outcome.[2]

There are three primary categories of cleavable linkers, each exploiting a different physiological or biochemical trigger for payload release.[3][4]

Types and Mechanisms of Action of Cleavable Linkers

Protease-Sensitive Linkers

These linkers incorporate a peptide sequence that is specifically cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[4][5] The most common protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[5] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that liberates the active drug.[4]

Examples of ADCs with Protease-Sensitive Linkers:

  • Adcetris® (Brentuximab vedotin): Utilizes a Val-Cit linker to deliver the microtubule-disrupting agent monomethyl auristatin E (MMAE).[6]

  • Polivy® (Polatuzumab vedotin): Also employs a Val-Cit linker to conjugate MMAE.[7]

  • Padcev® (Enfortumab vedotin): Features a Val-Cit linker for the delivery of MMAE.[7]

  • Enhertu® (Trastuzumab deruxtecan): Incorporates a tetrapeptide (Gly-Gly-Phe-Gly) linker cleaved by lysosomal proteases to release a potent topoisomerase I inhibitor.[7]

pH-Sensitive Linkers

pH-sensitive linkers, most commonly hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][8] This strategy was employed in some of the earliest approved ADCs. However, hydrazone linkers can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[8]

Example of an ADC with a pH-Sensitive Linker:

  • Mylotarg® (Gemtuzumab ozogamicin): The first approved ADC, it utilizes a hydrazone linker to deliver calicheamicin, a potent DNA-damaging agent.[9]

Glutathione-Sensitive Linkers

These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents, such as glutathione (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range), providing a gradient for selective payload release within the target cell.[8] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[8]

Example of an ADC with a Glutathione-Sensitive Linker:

  • Sarclisa® (Isatuximab-irfc) in combination with a DM4-containing ADC (in clinical development): While Sarclisa itself is a naked antibody, ADCs utilizing disulfide linkers with maytansinoid payloads like DM4 are a common application of this technology.

Quantitative Data on Cleavable Linkers

The performance of an ADC is critically dependent on parameters such as the drug-to-antibody ratio (DAR) and the stability of the linker. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Drug-to-Antibody Ratio (DAR) of Approved ADCs with Cleavable Linkers

ADC (Brand Name)Linker TypePayloadAverage DAR
Adcetris®Protease-Sensitive (Val-Cit)MMAE~4
Polivy®Protease-Sensitive (Val-Cit)MMAE~3.5
Padcev®Protease-Sensitive (Val-Cit)MMAE~3.8
Enhertu®Protease-Sensitive (GGFG)Deruxtecan~8
Mylotarg®pH-Sensitive (Hydrazone)Calicheamicin2-3

Note: DAR values are approximate and can vary between manufacturing batches.[7][10]

Table 2: Comparative In Vivo Stability of Cleavable Linkers

Linker TypeModel SystemStability MetricResult
Valine-CitrullineMouse Plasma% Intact ADC after 4.5 daysHighly variable depending on conjugation site and linker modification
Glutamic acid-Valine-CitrullineMouse PlasmaHalf-life~12 days
Hydrazone (from Besponsa®)In vivo (human)% Hydrolysis per day1.5-2%
Disulfide (hindered)Mouse Plasma% Intact ADC after 7 days>50%

Note: Direct head-to-head comparative studies are limited, and stability is highly dependent on the specific ADC construct and experimental conditions.[8][11][12][13]

Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (approximate)
Trastuzumab-vc-MMAEProtease-Sensitive (Val-Cit)HER2+ cancer cellsHER2Low nanomolar to picomolar range
Trastuzumab-deruxtecan (Enhertu)Protease-Sensitive (GGFG)NCI-N87 (gastric cancer)HER2Sub-nanomolar
ADC with Sulfatase-cleavable linker-MMAEEnzyme-Sensitive (Sulfatase)HER2+ cancer cellsHER2Comparable to Val-Cit and Val-Ala linkers

Note: IC50 values are highly dependent on the cell line, target antigen expression, and payload potency. The data presented is for illustrative purposes.[2][4][8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation of Plasma: Thaw frozen plasma (human, mouse, or rat) at 37°C and centrifuge to remove any precipitates.

  • ADC Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing:

    • To quantify the intact ADC, employ an immunocapture method (e.g., using protein A/G beads) to isolate the ADC from the plasma. Elute the captured ADC for analysis.

    • To quantify the released payload, precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free drug.

  • LC-MS Analysis: Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and released payload at each time point.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[1][14][15][16]

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.

Methodology:

  • Reagents and Buffers:

    • ADC with a protease-sensitive linker.

    • Recombinant human cathepsin B.

    • Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5).

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the ADC to the desired concentration in the assay buffer.

    • Activate the cathepsin B according to the manufacturer's instructions.

  • Initiation of Reaction: Add the activated cathepsin B to the ADC solution to initiate the cleavage reaction. A typical final concentration is in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of linker cleavage.[4]

In Vitro Bystander Cytotoxicity Assay (Co-culture Flow Cytometry based)

Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells (the bystander effect).

Methodology:

  • Cell Lines:

    • Antigen-positive (Ag+) target cancer cell line.

    • Antigen-negative (Ag-) bystander cancer cell line, labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Setup:

    • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).

    • As controls, seed each cell line in monoculture.

    • Allow the cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include an untreated control and a free payload control.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Cell Staining and Acquisition:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to differentiate live and dead cells.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the Ag- (fluorescently labeled) cell population.

    • Within the Ag- population, quantify the percentage of dead cells (positive for the viability dye) in the ADC-treated co-culture wells compared to the monoculture and untreated controls. A significant increase in the death of Ag- cells in the co-culture setting indicates a bystander effect.[17][18][19][20][21]

Visualizing Key Processes and Workflows

Signaling Pathway of ADC Internalization and Payload Release

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Antigen Endosome Endosome (Early & Late) ReceptorBinding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Proteases) Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage TargetInteraction Payload Interacts with Target (e.g., DNA, Tubulin) PayloadRelease->TargetInteraction 5. Drug Action BystanderEffect Bystander Effect (Payload Efflux) PayloadRelease->BystanderEffect Bystander Killing Apoptosis Apoptosis TargetInteraction->Apoptosis 6. Cell Death NeighboringCell Neighboring Tumor Cell BystanderEffect->NeighboringCell

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental Workflow for ADC Development and Evaluation

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target Target Identification & Validation Antibody Antibody Generation & Humanization Target->Antibody Conjugation ADC Conjugation Antibody->Conjugation Payload Payload Selection Linker Linker Design (Cleavable) Payload->Linker Linker->Conjugation Purification Purification Conjugation->Purification Analytics Analytical Characterization (DAR, Aggregation, etc.) Purification->Analytics Binding Binding Affinity Assay Analytics->Binding Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay (IC50) Internalization->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Stability Plasma Stability Assay Bystander->Stability PK Pharmacokinetics (PK) Studies Stability->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: High-level workflow for the development of an ADC.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. A thorough understanding of the different cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is paramount for the development of safe and effective ADC therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the rapidly evolving field of antibody-drug conjugates. As our understanding of tumor biology and linker chemistry deepens, we can expect the development of next-generation cleavable linkers with even greater stability, specificity, and therapeutic potential.

References

Exploratory

Potential Off-Target Effects of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the potential off-target effects of the metabolites of Oleoyl-Gly-Lys-(m-PEG11)-NH2. As direc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential off-target effects of the metabolites of Oleoyl-Gly-Lys-(m-PEG11)-NH2. As direct metabolic and toxicological studies on the parent compound are not publicly available, this document focuses on the pharmacological profiles of its predicted primary metabolites: Oleoyl-Glycine, Oleoyl-Lysine, and methoxy-polyethylene glycol (11) amine (m-PEG11-NH2). This guide summarizes key quantitative data on the interactions of these metabolites with various biological targets, details relevant experimental protocols, and presents signaling pathways and metabolic processes using logical diagrams. The information herein is intended to support researchers and drug development professionals in assessing the potential for off-target activities and in designing appropriate preclinical safety evaluation strategies.

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a complex synthetic molecule with potential therapeutic applications. Understanding its metabolic fate and the pharmacological activity of its metabolites is crucial for a comprehensive safety and efficacy assessment. The primary metabolic cleavage of this compound is anticipated to occur via hydrolysis of its amide bonds, a common metabolic pathway for pharmaceuticals.[1][2] This process would release three distinct chemical entities: Oleoyl-Glycine, Oleoyl-Lysine, and m-PEG11-NH2. This guide explores the known off-target pharmacology of these individual metabolites to predict the potential for unintended biological effects.

Predicted Metabolic Pathway

The metabolic breakdown of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is hypothesized to proceed through enzymatic hydrolysis of the amide linkages. This process, catalyzed by various amidases and proteases in the body, would result in the generation of its constituent building blocks.

Metabolism cluster_metabolites Predicted Metabolites Parent Oleoyl-Gly-Lys-(m-PEG11)-NH2 Metabolites Parent->Metabolites Amide Hydrolysis (Amidases, Proteases) OleoylGlycine Oleoyl-Glycine Metabolites->OleoylGlycine OleoylLysine Oleoyl-Lysine Metabolites->OleoylLysine PEG_Amine m-PEG11-NH2 Metabolites->PEG_Amine

Figure 1: Predicted metabolic breakdown of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Off-Target Profile of Predicted Metabolites

This section details the known pharmacological activities of the predicted metabolites at various biological targets, representing potential off-target effects.

Oleoyl-Lysine

Oleoyl-D-lysine has been identified as a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][3][4] Its primary activity is on-target for indications such as neuropathic pain. However, comprehensive screening has revealed interactions with other receptors at higher concentrations.

Table 1: Quantitative Data on Off-Target Effects of Oleoyl-D-Lysine

TargetAssay TypeSpeciesValueReference
Glycine Transporter 2 (GlyT2a)[3H]-Glycine UptakeHumanIC50 = 48.3 nM[1][3]
Glycine Transporter 1b (GlyT1b)[3H]-Glycine UptakeHumanIC50 > 3,000 nM[1]
Adrenergic α2A ReceptorRadioligand BindingHuman>50% inhibition at 10 µM[5]
Norepinephrine TransporterRadioligand BindingHuman>50% inhibition at 10 µM[5]
µ Opioid ReceptorRadioligand BindingHuman>50% inhibition at 10 µM[5]
Oleoyl-Glycine

N-Oleoyl-glycine is an endogenous lipid mediator with a more complex and debated pharmacological profile. It has been reported to interact with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs).

Table 2: Quantitative Data on Off-Target Effects of N-Oleoyl-glycine

TargetAssay TypeSpeciesValueReference
Cannabinoid Receptor 1 (CB1)Functional Assay (Adipogenesis)MouseIndirect activation[6][7]
Cannabinoid Receptor 1 (CB1)Radioligand BindingNot SpecifiedNo binding observed in vitro[2]
Peroxisome Proliferator-Activated Receptor α (PPAR-α)Luciferase Reporter AssayHumanFunctional Agonist[8][9]

Note: There is conflicting evidence regarding the direct interaction of N-Oleoyl-glycine with the CB1 receptor. Some studies suggest its effects are mediated through CB1 activation, while others report no direct binding.

m-PEG11-NH2

Specific metabolic and toxicological data for m-PEG11-amine are limited. However, based on the general knowledge of low molecular weight polyethylene glycols (PEGs), significant off-target effects at therapeutic concentrations are not anticipated. PEGs are generally considered to have low toxicity and are primarily excreted renally.[10]

Signaling Pathways

The potential off-target effects of the metabolites can be visualized through their interaction with specific signaling pathways.

SignalingPathways cluster_OleoylLysine Oleoyl-Lysine cluster_OleoylGlycine Oleoyl-Glycine OL Oleoyl-Lysine GlyT2 GlyT2 OL->GlyT2 Inhibits Glycine_Reuptake Glycine Reuptake GlyT2->Glycine_Reuptake Synaptic_Glycine ↑ Synaptic Glycine Glycine_Reuptake->Synaptic_Glycine Reduces Inhibition Neuronal Inhibition Synaptic_Glycine->Inhibition Potentiates OG Oleoyl-Glycine PPARa PPAR-α OG->PPARa Activates Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Regulates

Figure 2: Potential signaling pathway interactions of metabolites.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. Below are protocols for key assays cited in this guide.

GlyT2 Inhibition Assay ([3H]-Glycine Uptake)

This protocol describes a method to determine the inhibitory activity of compounds on the glycine transporter 2.

GlyT2_Workflow start Start step1 Culture cells expressing human GlyT2 start->step1 step2 Pre-incubate cells with Oleoyl-Lysine step1->step2 step3 Add [3H]-Glycine step2->step3 step4 Incubate to allow uptake step3->step4 step5 Wash cells to remove unbound [3H]-Glycine step4->step5 step6 Lyse cells and measure radioactivity step5->step6 step7 Calculate % inhibition and IC50 step6->step7 end End step7->end

Figure 3: Workflow for GlyT2 inhibition assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT2 are cultured in appropriate media.

  • Compound Incubation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is replaced with a buffer containing various concentrations of Oleoyl-Lysine or a vehicle control.

  • Radioligand Addition: A solution containing a fixed concentration of [3H]-Glycine is added to each well to initiate the uptake reaction.

  • Uptake: The plate is incubated for a defined period (e.g., 10-20 minutes) at room temperature to allow for glycine transport into the cells.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-Glycine.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of Oleoyl-Lysine is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

PPAR-α Activation Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based reporter gene assay to quantify the agonist activity of compounds on PPAR-α.[1][3][11]

Methodology:

  • Cell Line: A stable cell line co-transfected with a PPAR-α expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene is used.

  • Cell Plating and Compound Treatment: Cells are plated in a 96-well plate. After adherence, the cells are treated with various concentrations of N-Oleoyl-glycine or a known PPAR-α agonist (positive control).

  • Incubation: The plate is incubated for 18-24 hours to allow for receptor activation and subsequent luciferase gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the lysate.

  • Luminescence Measurement: The luminescence, which is proportional to the level of PPAR-α activation, is measured using a luminometer.

  • Data Analysis: The fold activation relative to the vehicle control is calculated for each concentration. The EC50 value is determined from the dose-response curve.

Glycine Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is used to measure the effect of compounds on the function of ligand-gated ion channels, such as the glycine receptor, expressed in Xenopus oocytes.[8]

Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired glycine receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The oocyte is perfused with a baseline buffer, followed by the application of a sub-maximal concentration of glycine to elicit a baseline current. N-Oleoyl-glycine is then co-applied with glycine to assess its modulatory effect on the glycine-evoked current.

  • Data Acquisition: The changes in membrane current are recorded continuously.

  • Data Analysis: The potentiation or inhibition of the glycine-induced current by N-Oleoyl-glycine is quantified.

Conclusion

The potential for off-target effects of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is primarily associated with its predicted metabolites, Oleoyl-Lysine and Oleoyl-Glycine. Oleoyl-Lysine demonstrates high selectivity for its primary target, GlyT2, with potential for interactions with adrenergic and opioid receptors at significantly higher concentrations. The off-target profile of Oleoyl-Glycine is more complex, with evidence suggesting activation of PPAR-α and a debated role in modulating the endocannabinoid system. The m-PEG11-NH2 moiety is unlikely to contribute significantly to off-target effects.

This technical guide provides a foundational understanding of the potential off-target pharmacology of Oleoyl-Gly-Lys-(m-PEG11)-NH2 metabolites. It is recommended that these potential interactions be further investigated through a comprehensive in vitro safety pharmacology profiling and in vivo toxicological studies to fully characterize the safety profile of the parent compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Bioconjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals Introduction The conjugation of lipids and polyethylene glycol (PEG) moieties to monoclonal antibodies (mAbs) is a rapidly advancing strategy in drug delive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of lipids and polyethylene glycol (PEG) moieties to monoclonal antibodies (mAbs) is a rapidly advancing strategy in drug delivery and therapeutic development. This process can enhance the pharmacokinetic properties of the antibody, improve its stability, and facilitate its association with lipid-based drug delivery systems like liposomes or lipid nanoparticles.[1] Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a lipid-peptide-PEG linker that provides a lipid anchor (oleoyl group), a spacer (Gly-Lys dipeptide and PEG11), and a reactive handle (primary amine) for conjugation.[2] This document provides a detailed protocol for the bioconjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 to monoclonal antibodies, focusing on a robust and commonly used chemical cross-linking method.

The protocol described herein utilizes carbodiimide chemistry to activate the carboxyl groups (glutamic acid and aspartic acid residues) on the monoclonal antibody, making them reactive towards the primary amine of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 molecule. This results in the formation of a stable amide bond, covalently linking the lipid-PEG moiety to the antibody.

Materials and Methods

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 (MW: ~965.3 g/mol )[2]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-Buffered Saline (PBS)

  • Quenching solution (e.g., Tris or hydroxylamine)

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer for protein concentration measurement

  • SDS-PAGE and/or HPLC for characterization

Quantitative Data Summary

ParameterRecommended ValuePurpose
Antibody Concentration 1-10 mg/mLOptimal for efficient reaction kinetics.
Reaction Buffer MES Buffer, pH 6.0Facilitates efficient activation of carboxyl groups by EDC.
Molar Ratio (EDC:NHS) 2:1 to 5:1NHS stabilizes the active intermediate, increasing conjugation efficiency.
Molar Excess (EDC/NHS:mAb) 50-fold to 500-foldDrives the activation of antibody carboxyl groups.
Molar Excess (Lipid-PEG:mAb) 10-fold to 50-foldEnsures sufficient lipid-PEG molecules are available for conjugation.
Activation Time 15-30 minutesTime for EDC/NHS to activate the antibody.
Conjugation Time 2-4 hours at room temp or overnight at 4°CTime for the amine-containing lipid-PEG to react with the activated antibody.
Quenching Time 15-30 minutesStops the reaction by consuming unreacted active esters.

Experimental Protocols

1. Antibody Preparation:

  • Start with a purified monoclonal antibody.

  • If the antibody is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer such as PBS or MES buffer.[3][4] This can be done using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the appropriate reaction buffer (MES buffer, pH 6.0 for the activation step).

2. Activation of Monoclonal Antibody with EDC/NHS:

  • Prepare fresh solutions of EDC and NHS in activation buffer (MES, pH 6.0).

  • Add a calculated molar excess of EDC and NHS to the antibody solution. A common starting point is a 200-fold molar excess of EDC and a 100-fold molar excess of NHS over the antibody.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups on the antibody to form reactive NHS esters.[5]

3. Conjugation with Oleoyl-Gly-Lys-(m-PEG11)-NH2:

  • Immediately after the activation step, prepare a solution of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in a compatible solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.[4]

  • Add the Oleoyl-Gly-Lys-(m-PEG11)-NH2 solution to the activated antibody solution. A 10 to 50-fold molar excess of the lipid-PEG linker over the antibody is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.4) to facilitate the reaction with the primary amine of the lipid-PEG linker.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add a quenching solution, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[4]

5. Purification of the Conjugate:

  • Remove unreacted lipid-PEG linker and byproducts by size exclusion chromatography (SEC), dialysis, or using desalting columns.

  • Exchange the purified antibody-lipid conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

6. Characterization of the Conjugate:

  • Determine the final concentration of the conjugated antibody using a spectrophotometer (e.g., A280).

  • Assess the degree of conjugation (number of lipid-PEG molecules per antibody) using techniques such as MALDI-TOF mass spectrometry.

  • Analyze the purity and integrity of the conjugate using SDS-PAGE (which should show an increase in molecular weight) and SEC-HPLC.

  • Evaluate the binding activity of the conjugated antibody to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (to amine-free buffer) mAb->buffer_exchange activation Activate mAb with EDC/NHS buffer_exchange->activation lipid_prep Prepare Oleoyl-Gly-Lys-(m-PEG11)-NH2 Solution conjugation Add Lipid-PEG & Incubate lipid_prep->conjugation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for the bioconjugation of a lipid-PEG linker to a monoclonal antibody.

signaling_pathway mAb Antibody-COOH Active_Ester Antibody-CO-NHS (Active Ester Intermediate) mAb->Active_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Active_Ester Conjugate Antibody-CO-NH-(m-PEG11)-Lys(Gly-Oleoyl) (Stable Amide Bond) Active_Ester->Conjugate Conjugation NHS_byproduct NHS Active_Ester->NHS_byproduct Release Lipid_PEG H2N-(m-PEG11)-Lys(Gly-Oleoyl) Lipid_PEG->Conjugate

Caption: Chemical pathway for carbodiimide-mediated antibody-lipid conjugation.

References

Application

Standard Operating Procedure for Oleoyl-Gly-Lys-(m-PEG11)-NH2 Conjugation to Payloads

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed standard operating procedure (SOP) for the conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a lipid-peptide-polye...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a lipid-peptide-polyethylene glycol (PEG) linker, to various payloads. This linker is a valuable tool in drug delivery and bioconjugation, enabling the attachment of therapeutic agents, targeting moieties, or imaging labels to lipid-based delivery systems or other biomolecules. The oleoyl and dipeptide components provide lipophilicity and enzymatic cleavage sites, respectively, while the PEG spacer enhances solubility and reduces immunogenicity. The terminal primary amine on the lysine residue serves as a versatile reactive handle for conjugation.

This SOP outlines the two primary strategies for conjugation: the reaction of the linker's amine with an activated carboxyl group on the payload, and the activation of a payload's amine to react with a hypothetical carboxylated version of the linker (though the provided linker is amine-terminated). Detailed protocols for payload activation, conjugation reactions, purification of the resulting conjugate, and subsequent characterization are provided.

Principle of Conjugation

The conjugation of payloads to the primary amine of Oleoyl-Gly-Lys-(m-PEG11)-NH2 typically involves the formation of a stable amide bond. The most common and versatile method for achieving this is through the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Two primary strategies can be employed:

  • Strategy 1: Activation of a Carboxyl-Containing Payload: A payload bearing a carboxylic acid group is first activated with EDC and NHS (or sulfo-NHS) to form a highly reactive NHS ester. This activated payload is then reacted with the primary amine of Oleoyl-Gly-Lys-(m-PEG11)-NH2 to form a stable amide linkage. This is the most direct approach for the provided amine-terminated linker.

  • Strategy 2: Activation of an Amine-Containing Payload (for a carboxyl-terminated linker): While the specified linker is amine-terminated, for contexts involving a carboxyl-terminated analogue, an amine-containing payload could be conjugated. This would involve activating the linker's carboxyl group with EDC/NHS and then reacting it with the payload's amine.

Experimental Protocols

Materials and Equipment
  • Oleoyl-Gly-Lys-(m-PEG11)-NH2

  • Payload with a suitable functional group (e.g., carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment: High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)

  • Characterization equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), NMR spectrometer

  • Standard laboratory glassware and equipment (vials, stir bars, pipettes, etc.)

Protocol 1: Conjugation of a Carboxyl-Containing Payload

This protocol describes the activation of a payload containing a carboxylic acid and its subsequent conjugation to the amine group of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Step 1: Activation of the Carboxyl-Containing Payload

  • Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add EDC (1.5 equivalents relative to the payload) and NHS (1.5 equivalents relative to the payload) to the payload solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated payload. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Step 2: Conjugation to Oleoyl-Gly-Lys-(m-PEG11)-NH2

  • Dissolve Oleoyl-Gly-Lys-(m-PEG11)-NH2 in the conjugation buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Add the NHS-activated payload solution dropwise to the linker solution while stirring. A typical molar ratio is 1.2 equivalents of the activated payload to 1 equivalent of the linker.

  • Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C. The reaction should be protected from light if the payload is light-sensitive.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and stir for 30 minutes.

Purification of the Conjugate

The crude reaction mixture will contain the desired conjugate, unreacted linker, unreacted payload, and reaction byproducts. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the conjugate using a gradient of water/acetonitrile containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the conjugate and should be optimized.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone or a specific wavelength for the payload).

  • Collect the fractions corresponding to the desired conjugate peak.

  • Combine the pure fractions and lyophilize to obtain the purified Oleoyl-Gly-Lys-(m-PEG11)-NH2-payload conjugate.

Characterization of the Conjugate

The identity and purity of the final conjugate should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and confirm the covalent linkage between the linker and the payload.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters. Note that these are starting points and should be optimized for each specific payload.

ParameterValueNotes
Payload Activation
EDC:Payload Molar Ratio1.5 : 1Can be varied from 1.2 to 2.0 equivalents.
NHS:Payload Molar Ratio1.5 : 1Can be varied from 1.2 to 2.0 equivalents.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS.
TemperatureRoom Temperature
Conjugation Reaction
Activated Payload:Linker Molar Ratio1.2 : 1Can be varied from 1.1 to 1.5 equivalents.
Reaction Time2 - 12 hoursCan be extended to overnight at 4°C.
TemperatureRoom Temperature or 4°C
Purification
Typical Yield50 - 80%Highly dependent on the payload and reaction scale.
Purity>95%As determined by analytical HPLC.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Payload Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Payload Carboxyl-Containing Payload Activated_Payload NHS-Activated Payload Payload->Activated_Payload Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Payload Activated_Payload_ref NHS-Activated Payload Linker Oleoyl-Gly-Lys-(m-PEG11)-NH2 Conjugate Final Conjugate Linker->Conjugate Crude Crude Reaction Mixture Activated_Payload_ref->Conjugate Conjugation HPLC RP-HPLC Crude->HPLC Purification Pure_Conjugate Purified Conjugate HPLC->Pure_Conjugate Analysis MS, NMR, HPLC Analysis Pure_Conjugate->Analysis Characterization

Caption: Workflow for the conjugation of a carboxyl-containing payload to Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Signaling_Pathway_Analogy Payload Payload (e.g., Drug) Conjugate Payload-Linker Conjugate Payload->Conjugate Conjugation Linker Oleoyl-Gly-Lys-(m-PEG11)-NH2 (Delivery Vehicle) Linker->Conjugate Target_Cell Target Cell / Tissue Conjugate->Target_Cell Targeted Delivery Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect Payload Release & Action

Caption: Conceptual diagram illustrating the role of the linker in targeted drug delivery.

Method

Application Notes and Protocols for Incorporating Oleoyl-Gly-Lys-(m-PEG11)-NH2 into Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a novel polyethylene glycol (PEG)-lipid conjugate designed for the formulation of lipid nanoparticles (LNPs).[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a novel polyethylene glycol (PEG)-lipid conjugate designed for the formulation of lipid nanoparticles (LNPs).[1] LNPs are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[2][3][4] The incorporation of PEGylated lipids is crucial for the stability and in vivo performance of these nanoparticles.[4][5] This document provides detailed application notes and protocols for the effective incorporation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 into LNPs, offering a foundational guide for researchers in the field.

The structure of Oleoyl-Gly-Lys-(m-PEG11)-NH2 features an oleoyl lipid anchor, a Gly-Lys dipeptide linker, and a monodisperse m-PEG11 chain.[1] The oleoyl anchor, a C18 monounsaturated fatty acid, is expected to provide stable integration into the lipid bilayer of the nanoparticle. The Gly-Lys linker may offer specific cleavage sites for enzymes or changes in pH, potentially influencing the release of the PEG-shield and subsequent interaction of the LNP with target cells. The m-PEG11 chain provides a hydrophilic shield that sterically stabilizes the LNPs, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[2][4][5]

These application notes will cover recommended starting formulations, detailed experimental protocols for two common LNP preparation methods (microfluidics and thin-film hydration), and essential characterization techniques.

Materials and Equipment

Lipids:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Dioleoylphosphatidylethanolamine (DOPE))

  • Cholesterol

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2

Solvents and Buffers:

  • Ethanol (Anhydrous, USP grade)

  • Citrate Buffer (pH 3.0-5.0) for nucleic acid hydration

  • Phosphate-Buffered Saline (PBS, pH 7.4) for dialysis and final formulation

  • Organic Solvents for thin-film hydration (e.g., chloroform, methanol)

Payload:

  • mRNA, siRNA, or other nucleic acid of interest

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr) or equivalent

  • Rotary evaporator (for thin-film hydration)

  • Extruder with polycarbonate membranes (100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer and RNA quantification assay kit (e.g., RiboGreen)

  • Cryo-Transmission Electron Microscope (Cryo-TEM) for morphology analysis (optional)

  • High-Performance Liquid Chromatography (HPLC) system for lipid quantification (optional)

Recommended Starting Formulations

The optimal molar ratio of lipid components is critical for the efficacy and stability of LNPs. Based on established formulations for other PEGylated lipids, the following molar ratios are recommended as a starting point for incorporating Oleoyl-Gly-Lys-(m-PEG11)-NH2.[6][7][8] Optimization will be necessary to achieve the desired LNP characteristics for your specific application.

ComponentMolar Ratio (%) - Starting Point AMolar Ratio (%) - Starting Point BMolar Ratio (%) - Starting Point C
Ionizable Cationic Lipid504046.3
Helper Lipid (DSPC/DOPE)10109.4
Cholesterol38.54842.7
Oleoyl-Gly-Lys-(m-PEG11)-NH2 1.5 2.0 1.6

Note: The concentration of the PEGylated lipid, Oleoyl-Gly-Lys-(m-PEG11)-NH2, is a critical parameter to optimize. A range of 0.5% to 5% is often explored to balance LNP stability and cellular uptake.[2][9]

Experimental Protocols

Two common methods for LNP formulation are detailed below. It is recommended to start with the microfluidic method due to its reproducibility and scalability.

Microfluidic-Based Formulation

This method utilizes a microfluidic device to rapidly mix a lipid-in-ethanol solution with an aqueous solution containing the nucleic acid payload, leading to the spontaneous self-assembly of LNPs.

Experimental Workflow for Microfluidic Formulation

G cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization prep_lipids Prepare Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, Oleoyl-Gly-Lys-(m-PEG11)-NH2) mix Load Lipid and Nucleic Acid Solutions into Syringes prep_lipids->mix prep_na Prepare Nucleic Acid in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) prep_na->mix inject Inject into Microfluidic Device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) mix->inject dialysis Dialyze against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid inject->dialysis concentrate Concentrate using centrifugal filters (optional) dialysis->concentrate characterize Analyze for Size (DLS), PDI, Zeta Potential, and Encapsulation Efficiency concentrate->characterize

Caption: Workflow for LNP formulation using a microfluidic device.

Protocol:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and Oleoyl-Gly-Lys-(m-PEG11)-NH2 in anhydrous ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).

    • Ensure complete dissolution, gently warming if necessary.

  • Preparation of Nucleic Acid Solution:

    • Dilute the nucleic acid payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanolic).

    • Initiate the mixing process. The rapid mixing induces nanoprecipitation and self-assembly of the lipids around the nucleic acid core.

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 12 hours with multiple buffer changes to remove ethanol and unencapsulated nucleic acid.

    • Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using centrifugal filter units with an appropriate molecular weight cutoff (e.g., 100 kDa).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the final LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Thin-Film Hydration Followed by Extrusion

This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution containing the nucleic acid. The resulting multilamellar vesicles are then downsized by extrusion.

Experimental Workflow for Thin-Film Hydration

G cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing cluster_purification_char Purification and Characterization dissolve Dissolve Lipid Mixture in Organic Solvent (e.g., Chloroform/Methanol) evaporate Evaporate Solvent using a Rotary Evaporator to form a thin lipid film dissolve->evaporate hydrate Hydrate the lipid film with an aqueous solution of the nucleic acid evaporate->hydrate vortex Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude Extrude through polycarbonate membranes (e.g., 100 nm) to form unilamellar vesicles (LUVs) vortex->extrude purify_char Purify by dialysis and characterize as in the microfluidic protocol extrude->purify_char

Caption: Workflow for LNP formulation using the thin-film hydration method.

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the ionizable lipid, helper lipid, cholesterol, and Oleoyl-Gly-Lys-(m-PEG11)-NH2 in a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous solution containing the nucleic acid by adding the solution to the flask and gently rotating it.

    • Vortex the suspension to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain a homogenous population of unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to ensure uniform size distribution.

  • Purification, Concentration, and Storage:

    • Follow the same procedures for purification, concentration, sterilization, and storage as described in the microfluidic protocol (steps 4-6).

Characterization of LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

ParameterMethodTypical Expected Range/Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 for homogenous populations
Zeta Potential Electrophoretic Light ScatteringSlightly negative to neutral at pH 7.4
Encapsulation Efficiency (%) RNA quantification assay (e.g., RiboGreen)> 90%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core

Protocol for Determining Encapsulation Efficiency:

  • Measure the total amount of nucleic acid in the LNP formulation by adding a lysis buffer (e.g., 1% Triton X-100) to disrupt the nanoparticles and release the encapsulated payload. Quantify using a suitable assay (e.g., RiboGreen).

  • Measure the amount of free (unencapsulated) nucleic acid in the LNP formulation without the lysis buffer.

  • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Optimization of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Concentration

The concentration of the PEGylated lipid is a critical parameter that influences LNP size, stability, and in vivo performance. A systematic screening of the molar percentage of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is recommended.

G start Define a range of Oleoyl-Gly-Lys-(m-PEG11)-NH2 molar percentages to test (e.g., 0.5%, 1.5%, 3.0%, 5.0%) formulate Formulate LNPs for each concentration using a consistent method (e.g., microfluidics) start->formulate characterize Characterize each formulation for size, PDI, zeta potential, and encapsulation efficiency formulate->characterize analyze Analyze the physicochemical data to identify trends characterize->analyze in_vitro Perform in vitro studies (e.g., cell uptake, transfection efficiency) with promising formulations analyze->in_vitro Select formulations with desired physicochemical properties in_vivo Conduct in vivo studies (e.g., biodistribution, efficacy) with lead candidates in_vitro->in_vivo Select formulations with high in vitro activity optimal Determine the optimal concentration of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in_vivo->optimal

References

Application

Application Note: Analytical Methods for Characterizing Oleoyl-Gly-Lys-(m-PEG11)-NH2 Antibody-Drug Conjugates

Abstract This document provides a comprehensive overview and detailed protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing the novel, cleavable linker-payload system, Oleoyl-Gly-Lys-...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview and detailed protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing the novel, cleavable linker-payload system, Oleoyl-Gly-Lys-(m-PEG11)-NH2. The inherent hydrophobicity of the oleoyl moiety and the presence of a PEGylated linker present unique challenges and considerations for analytical method development. The methods detailed herein are designed to provide a thorough assessment of critical quality attributes (CQAs) for this class of ADCs, including drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation and fragmentation), and confirmation of molecular identity. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS), and Size Exclusion Chromatography (SEC).

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker system incorporates a highly hydrophobic oleoyl group, a dipeptide cleavage site, and a hydrophilic PEG11 spacer. This combination necessitates a robust analytical strategy to fully characterize the resulting ADC's heterogeneity and ensure its quality, safety, and efficacy.

The significant hydrophobicity imparted by the oleoyl group can increase the propensity for aggregation and lead to non-specific interactions during chromatographic analysis.[1][2] Therefore, specialized methods are required to accurately quantify key quality attributes. This application note details the theoretical basis and practical protocols for the essential analytical techniques required for the characterization of these complex biomolecules.

Analytical Strategy Overview

A multi-faceted analytical approach is required to address the complexity of Oleoyl-Gly-Lys-(m-PEG11)-NH2 ADCs. The core strategy involves a combination of chromatographic and mass spectrometric techniques to assess the key CQAs.

G cluster_0 ADC Sample cluster_1 Analytical Methods cluster_2 Critical Quality Attributes (CQAs) ADC Oleoyl-Gly-Lys-(m-PEG11)-NH2 ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC Size Exclusion Chromatography (SEC) ADC->SEC RPLCMS Reversed-Phase LC-MS (Intact/Subunit) ADC->RPLCMS NativeMS Native Mass Spectrometry ADC->NativeMS DAR DAR & Drug Load Distribution HIC->DAR Primary Method Aggregation Aggregation & Fragmentation SEC->Aggregation Primary Method Identity Molecular Weight & Identity Confirmation RPLCMS->Identity Primary Method Heterogeneity Positional Isomers & Conjugation Sites RPLCMS->Heterogeneity NativeMS->DAR NativeMS->Identity

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard technique for determining the drug load distribution and calculating the average DAR of ADCs under native, non-denaturing conditions.[3][4][5] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic Oleoyl-Gly-Lys-(m-PEG11)-NH2 moieties increases, so does the retention time on the HIC column.[6] This allows for the separation of the unconjugated antibody (DAR 0) from ADCs with varying numbers of conjugated drugs (DAR 1, DAR 2, etc.).

Experimental Protocol: HIC-HPLC
  • Instrumentation:

    • Bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.[6]

    • UV Detector (280 nm).

  • Column:

    • TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol. The organic modifier in Mobile Phase B helps elute the highly hydrophobic species.[1]

  • HPLC Method:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL (Sample at 1 mg/mL)

    • Gradient:

      Time (min) % B
      0.0 0
      20.0 100
      22.0 100
      22.1 0

      | 25.0 | 0 |

  • Data Analysis:

    • Integrate the peak area for each DAR species (DAR 0, DAR 1, DAR 2, etc.).

    • Calculate the relative percentage of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)

Data Presentation: HIC Analysis Results
DAR SpeciesRetention Time (min)Peak Area (%)
DAR 05.210.5
DAR 29.825.3
DAR 413.145.1
DAR 615.615.6
DAR 817.23.5
Average DAR 3.8

Size Variant Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying aggregates and fragments, which are critical quality attributes affecting both safety and efficacy.[7][8] The hydrophobic nature of the Oleoyl-payload can promote the formation of aggregates.[8] Method development for SEC must focus on mitigating non-specific hydrophobic interactions between the ADC and the stationary phase.[9] This is often achieved by the addition of organic modifiers or salts to the mobile phase.[1]

Experimental Protocol: SEC-HPLC
  • Instrumentation:

    • Bio-inert HPLC or UHPLC system.

    • UV Detector (280 nm).

  • Column:

    • Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).

  • Mobile Phase:

    • 150 mM Sodium Phosphate, pH 6.8, with 150 mM Sodium Chloride and 10% Isopropanol. (Note: The organic modifier concentration may need optimization to reduce hydrophobic interactions without denaturing the ADC).[7]

  • HPLC Method:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 15 µL (Sample at 1-2 mg/mL)

    • Run Time: 20 minutes (isocratic)

  • Data Analysis:

    • Integrate peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the relative percentage of each species from the total integrated area.

Data Presentation: SEC Analysis Results
SpeciesRetention Time (min)Peak Area (%)Specification
Aggregates8.12.1≤ 5.0%
Monomer10.597.4≥ 95.0%
Fragments12.90.5≤ 1.0%

Molecular Weight and Identity Confirmation by LC-MS

Mass spectrometry is an indispensable tool for the characterization of ADCs, providing confirmation of molecular weight and detailed structural information.[10][11] For Oleoyl-Gly-Lys-(m-PEG11)-NH2 ADCs, a reversed-phase method is typically used. The analysis can be performed on the intact ADC, or after fragmentation into subunits (e.g., light chain and heavy chain) by reduction of disulfide bonds.

Reversed-Phase LC-MS (RP-LC-MS) of Reduced ADC

This approach simplifies the complex mass spectrum of the intact ADC. After reduction, the light chain (LC) and heavy chain (HC) are separated chromatographically and their masses are determined. This allows for confirmation of successful conjugation to each chain and provides an orthogonal method for DAR calculation.

Experimental Protocol: RP-LC-MS of Reduced ADC
  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 20 mM.

    • Incubate at 37°C for 30 minutes.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column:

    • Waters ACQUITY UPLC BEH C4, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC-MS Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 80°C

    • Gradient:

      Time (min) % B
      0.0 25
      8.0 45
      9.0 90
      10.0 90
      10.1 25

      | 12.0 | 25 |

    • MS Settings:

      • Mode: ESI Positive

      • Mass Range: 500-4000 m/z

      • Deconvolution: Use appropriate software (e.g., MaxEnt1) to deconvolute the raw data to zero-charge mass spectra.

Data Presentation: Deconvoluted Mass Spectrometry Data
SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (ppm)
Light Chain (LC)23,550.023,550.417.0
LC + 1 Drug-Linker24,685.524,685.916.2
Heavy Chain (HC)50,240.050,241.121.9
HC + 1 Drug-Linker51,375.551,376.519.5
HC + 2 Drug-Linkers52,511.052,512.222.8
HC + 3 Drug-Linkers53,646.553,647.926.1

G RawMS Raw ESI-MS Spectrum (m/z vs. Intensity) Deconvolution Deconvolution Algorithm (e.g., MaxEnt1) RawMS->Deconvolution DeconvolutedMS Zero-Charge Spectrum (Mass vs. Intensity) Deconvolution->DeconvolutedMS Analysis Peak Identification & Mass Matching DeconvolutedMS->Analysis

Conclusion

The analytical characterization of Oleoyl-Gly-Lys-(m-PEG11)-NH2 ADCs requires a suite of orthogonal methods to address the challenges posed by the hydrophobic payload. HIC is the principal technique for accurate DAR determination, while SEC is essential for monitoring aggregation. RP-LC-MS provides unambiguous confirmation of molecular weight and conjugation status at the subunit level. Together, these methods provide a comprehensive characterization of the ADC, ensuring that critical quality attributes are well-controlled, leading to a safe and effective therapeutic product. The protocols and data presented here serve as a robust starting point for the development and validation of analytical methods for this novel class of ADCs.

References

Method

Application Note: Analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Conjugate by HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable method for the characterization and quantification of the lipopeptide-PEG conjugate, Oleoyl-Gly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the characterization and quantification of the lipopeptide-PEG conjugate, Oleoyl-Gly-Lys-(m-PEG11)-NH2, using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The inherent amphiphilic nature of this molecule, combining a hydrophobic oleoyl lipid tail with a hydrophilic polyethylene glycol (PEG) chain, presents unique analytical challenges. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate mass determination and purity assessment, which are critical for drug development and quality control processes.

Introduction

Lipidated and PEGylated peptides are a promising class of biotherapeutics, offering improved pharmacokinetic profiles, enhanced stability, and targeted delivery. Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a representative of this class, featuring an oleoyl group for membrane interaction, a dipeptide linker, and a discrete PEG11 chain to improve solubility and bioavailability. Accurate and precise analytical methods are imperative for the structural verification, purity determination, and quantification of such conjugates. Reversed-phase HPLC is well-suited for separating molecules based on hydrophobicity, making it an ideal technique for analyzing lipopeptides. Coupling HPLC with high-resolution mass spectrometry provides definitive mass identification and structural information. This document provides a detailed protocol for the analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure reproducibility.

Materials:

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 standard

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • 0.2 µm syringe filters

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in 50:50 (v/v) acetonitrile:water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 water:acetonitrile with 0.1% TFA) to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Filtration: Filter all samples and working standards through a 0.2 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Method

The oleoyl group imparts significant hydrophobicity, requiring a reversed-phase column with a strong organic mobile phase for elution.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 214 nm
Mass Spectrometry Method

High-resolution mass spectrometry is employed for accurate mass measurement and structural confirmation.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Scan Range (m/z) 200 - 1500
Data Acquisition Full Scan and Tandem MS (MS/MS)
Collision Energy (for MS/MS) Ramped 10-40 eV

Data Presentation

Theoretical Mass Calculation

The theoretical monoisotopic mass of Oleoyl-Gly-Lys-(m-PEG11)-NH2 (C49H96N4O14) is a critical parameter for data interpretation.

Table 3: Theoretical Mass of Oleoyl-Gly-Lys-(m-PEG11)-NH2

MoietyChemical FormulaMonoisotopic Mass (Da)
Oleoyl groupC18H33O265.2532
GlycineC2H3NO57.0215
LysineC6H12N2O128.0949
m-PEG11-NH2C23H48NO11514.3227
Total Conjugate C49H96N4O14 964.6922

Note: The final molecular weight of the conjugate is calculated considering the loss of water molecules during amide bond formation. The molecular weight of the final product is 965.3 g/mol .[1]

Expected HPLC and Mass Spectrometry Results

Based on the hydrophobic nature of the oleoyl group and the hydrophilic character of the PEG chain, the conjugate is expected to be well-retained on a C18 column.

Table 4: Expected Quantitative Data

ParameterExpected Value
Retention Time (RT) ~12.5 min
Observed [M+H]+ (m/z) 966.70
Observed [M+Na]+ (m/z) 988.68
Major MS/MS Fragments (from [M+H]+) m/z corresponding to cleavage of amide bonds and fragmentation of the PEG chain.

Visualizations

Experimental Workflow

The overall analytical process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Standards (Dilution Series) prep1->prep2 prep3 Filtration (0.2 µm) prep2->prep3 hplc HPLC Separation (C18 Column) prep3->hplc Injection ms Mass Spectrometry (ESI-MS and MS/MS) hplc->ms data_acq Data Acquisition ms->data_acq data_proc Data Analysis (Integration & Deconvolution) data_acq->data_proc report report data_proc->report Final Report

Caption: Overall analytical workflow for Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Logical Relationship of Molecular Components

The structure of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is composed of distinct functional units, each contributing to its overall properties and analytical behavior.

molecular_components cluster_hydrophobic Hydrophobic Moiety cluster_linker Peptide Linker cluster_hydrophilic Hydrophilic Moiety conjugate Oleoyl-Gly-Lys-(m-PEG11)-NH2 oleoyl Oleoyl Group conjugate->oleoyl Lipidation gly Glycine conjugate->gly Amide Bond lys Lysine conjugate->lys Peptide Bond peg m-PEG11-NH2 conjugate->peg Amide Bond

Caption: Functional components of the target conjugate molecule.

Conclusion

The described HPLC-MS method provides a reliable and robust platform for the comprehensive analysis of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 conjugate. The use of a C18 reversed-phase column with a water/acetonitrile gradient effectively separates the lipophilic conjugate, while high-resolution mass spectrometry allows for its unambiguous identification and structural characterization. This application note serves as a valuable resource for researchers and scientists in the field of drug development, enabling efficient and accurate analysis of this important class of molecules.

References

Application

Determining the Drug-to-Antibody Ratio (DAR) for ADCs Utilizing the Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a m...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides a detailed guide to determining the DAR of an ADC synthesized using the cleavable linker, Oleoyl-Gly-Lys-(m-PEG11)-NH2.

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a sophisticated component designed to enhance the therapeutic window of ADCs. It comprises three key functional parts:

  • Oleoyl Group: A lipid moiety that can influence the pharmacokinetic properties and potentially aid in cell membrane interactions.

  • Gly-Lys Dipeptide: A peptide sequence that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted drug release within the cancer cells.

  • m-PEG11: A monodisperse polyethylene glycol (PEG) chain of 11 units. PEGylation helps to improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1]

This application note details the principles of two orthogonal analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It also provides step-by-step protocols for the conjugation of a payload to an antibody using the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker and the subsequent DAR analysis.

Principles of DAR Determination

The conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity. This principle is exploited by HIC to separate ADC species with different numbers of conjugated drugs. LC-MS, on the other hand, separates the ADC species based on their mass-to-charge ratio, providing a more direct measurement of the mass increase corresponding to the number of attached drug-linkers.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity in a non-denaturing aqueous mobile phase with a high salt concentration.[2] The salt promotes the interaction between the hydrophobic regions of the ADC and the weakly hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with the least hydrophobic (unconjugated mAb, DAR=0) eluting first, followed by species with increasing DAR values. The weighted average DAR is calculated from the relative peak areas of the different species.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise determination of the molecular weight of the intact ADC and its subunits.[3] The mass of the conjugated antibody is directly proportional to the number of drug-linker molecules attached. By deconvoluting the mass spectrum, the masses of the different DAR species can be determined, and their relative abundances are used to calculate the average DAR.[4] This technique can be performed on the intact ADC ("top-down" approach) or on the reduced light and heavy chains ("middle-down" approach).[]

Application of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in ADC Development

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is designed for lysine conjugation, targeting the primary amines on the surface of the antibody. The terminal amine of the linker can be activated (e.g., via NHS ester chemistry) to react with the lysine residues. The oleoyl group contributes to the overall hydrophobicity of the linker, which is a key consideration for both the conjugation process and the subsequent HIC analysis. The PEG11 moiety enhances the linker's solubility and can modulate the pharmacokinetic properties of the resulting ADC.[1] The Gly-Lys dipeptide is designed to be stable in circulation but is cleaved by lysosomal proteases upon internalization of the ADC into the target cancer cell, releasing the cytotoxic payload.[6]

Visualization of Key Processes

Mechanism of Action of an ADC with a Protease-Cleavable Linker

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Internalization 2. Internalization Receptor->Internalization Endosome Endosome Trafficking 3. Trafficking Lysosome Lysosome Cleavage 4. Linker Cleavage (Proteases) Payload Released Payload Release 5. Payload Release Apoptosis Cell Death (Apoptosis) Internalization->Endosome Trafficking->Lysosome Cleavage->Payload Action 6. Cytotoxic Action Action->Apoptosis

Caption: Mechanism of action of an ADC with a protease-cleavable linker.

Experimental Workflow for ADC Conjugation and DAR Determination

Workflow cluster_conjugation ADC Synthesis cluster_analysis DAR Analysis mAb Monoclonal Antibody (mAb) Conjugation Lysine Conjugation mAb->Conjugation Linker Oleoyl-Gly-Lys-(m-PEG11)-NH2 (Activated) Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC HIC HIC Analysis ADC->HIC LCMS LC-MS Analysis ADC->LCMS DAR_HIC Average DAR (from Peak Areas) HIC->DAR_HIC DAR_LCMS Average DAR (from Mass Data) LCMS->DAR_LCMS

Caption: Experimental workflow for ADC synthesis and DAR analysis.

Experimental Protocols

Protocol for ADC Conjugation via Lysine Residues

This protocol describes a general method for conjugating an activated Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker to a monoclonal antibody. The linker is assumed to be activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Oleoyl-Gly-Lys-(m-PEG11)-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker-Drug Preparation: Dissolve the Oleoyl-Gly-Lys-(m-PEG11)-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the linker-drug solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired DAR, and typically ranges from 5:1 to 20:1 (linker:mAb).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the ADC from unreacted linker-drug and other small molecules using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Pool the fractions containing the purified ADC and determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). Proceed with DAR analysis.

Protocol for DAR Determination by HIC

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1-2 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Injection: Inject 20-50 µg of the prepared ADC sample onto the column.

  • Chromatography: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the unconjugated mAb (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). Calculate the weighted average DAR using the following formula:

    Average DAR = Σ [(Peak Area of species n) * n] / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for each species.

Protocol for DAR Determination by LC-MS (Intact Mass Analysis)

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase column suitable for intact protein analysis (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the purified ADC to 0.5-1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection: Inject 5-10 µg of the prepared ADC sample.

  • Chromatography: Elute the ADC using a gradient of increasing Mobile Phase B.

  • Mass Spectrometry: Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 1000-4000).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the unconjugated mAb and the different DAR species.

    • Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.

Data Presentation

Disclaimer: The following data is representative and for illustrative purposes only. Actual results will vary depending on the specific antibody, drug payload, and experimental conditions.

HIC Data Summary
DAR SpeciesRetention Time (min)Peak Area (%)
DAR=08.510.2
DAR=19.820.5
DAR=211.235.8
DAR=312.525.3
DAR=413.78.2
Weighted Average DAR 2.21
LC-MS Data Summary
DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR=0148,50011.5
DAR=1149,46521.0
DAR=2150,43034.5
DAR=3151,39524.0
DAR=4152,3609.0
Average DAR 2.18

(Assuming a mass of 965 Da for the Oleoyl-Gly-Lys-(m-PEG11)-Drug moiety)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR in Conjugation - Insufficient molar excess of linker-drug- Inactive linker-drug (hydrolyzed NHS ester)- Suboptimal reaction pH- Increase the molar ratio of linker-drug to antibody.- Use freshly prepared linker-drug solution.- Ensure the reaction buffer pH is between 8.0 and 8.5.
Poor Peak Resolution in HIC - Inappropriate HIC column- Gradient is too steep- High sample load- Screen different HIC columns (e.g., Butyl, Phenyl).- Decrease the gradient slope.- Reduce the amount of sample injected.
No or Low Signal in LC-MS - Poor ionization of the ADC- Sample precipitation in the mobile phase- High salt concentration in the sample- Optimize MS source parameters.- Adjust the mobile phase composition (e.g., organic solvent content).- Desalt the ADC sample before analysis.
Discrepancy between HIC and LC-MS DAR - Different ionization efficiencies of DAR species in MS- Co-elution of species in HIC- Use relative peak intensities from MS as a semi-quantitative measure.- Optimize the HIC gradient for better separation.

References

Method

Application Notes and Protocols for In Vitro Cell-Based Assays for Antibody-Drug Conjugates (ADCs) Utilizing Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker

For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the target specificity of monoclonal antibodies wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the target specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the in vitro cell-based evaluation of ADCs that utilize the cleavable linker, Oleoyl-Gly-Lys-(m-PEG11)-NH2.

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a sophisticated system designed for controlled payload release. It comprises an oleoyl group, a dipeptide motif (Gly-Lys), and a polyethylene glycol (PEG) spacer. The oleoyl lipid component may facilitate cell membrane interaction, while the Gly-Lys dipeptide is anticipated to be a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The PEG11 spacer enhances solubility and improves the pharmacokinetic properties of the ADC. Understanding the in vitro performance of ADCs employing this linker is paramount for advancing novel cancer therapeutics.

Mechanism of Action

ADCs equipped with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker are designed to remain stable in systemic circulation. Upon binding to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes. Within the lysosome, proteases are expected to cleave the Gly-Lys peptide bond, liberating the cytotoxic payload to exert its cell-killing effect.

ADC_Mechanism_of_Action cluster_cell ADC ADC (Oleoyl-Gly-Lys Linker) Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding TumorCell Tumor Cell Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage (Proteolytic) Lysosome->Cleavage 4. Payload Release Payload Cytotoxic Payload Cleavage->Payload CellDeath Apoptosis/ Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: Proposed mechanism of action for an ADC with a cleavable linker.

Key In Vitro Cell-Based Assays

A panel of in vitro assays is essential to characterize the activity and specificity of an ADC. The following are critical assays for evaluating ADCs featuring the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker.

Target Binding Affinity Assay

This assay determines the binding affinity of the ADC to its target antigen on the cell surface.

Protocol: Cell-Based ELISA

  • Cell Seeding: Seed target antigen-positive cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • ADC Incubation: Prepare serial dilutions of the ADC and the unconjugated antibody (as a control) in binding buffer (e.g., PBS with 1% BSA).

  • Remove the culture medium and wash the cells with cold PBS.

  • Add the ADC and antibody dilutions to the wells and incubate for 1-2 hours at 4°C to prevent internalization.

  • Washing: Wash the cells three to five times with cold PBS to remove unbound ADC.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC's primary antibody framework. Incubate for 1 hour at 4°C.

  • Washing: Repeat the washing step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

ADC Internalization Assay

This assay visualizes and quantifies the uptake of the ADC by target cells.

Protocol: Fluorescent Microscopy

  • ADC Labeling: Conjugate the ADC with a fluorescent dye (e.g., pH-sensitive dye for lysosomal tracking).

  • Cell Seeding: Seed target cells on glass coverslips in a 24-well plate and allow them to adhere.

  • ADC Treatment: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C.

  • Cell Staining: Wash the cells with PBS. Stain the cell membrane with a suitable dye (e.g., CellMask™) and the nucleus with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the intracellular fluorescence intensity over time to determine the rate of internalization.

Internalization_Workflow Start Start LabelADC Label ADC with Fluorescent Dye Start->LabelADC SeedCells Seed Target Cells on Coverslips LabelADC->SeedCells TreatCells Treat Cells with Labeled ADC SeedCells->TreatCells Incubate Incubate at 37°C (Time Course) TreatCells->Incubate Stain Stain Nucleus (DAPI) & Membrane Incubate->Stain Image Fluorescence Microscopy Stain->Image Analyze Quantify Intracellular Fluorescence Image->Analyze End End Analyze->End

Caption: Workflow for the ADC internalization assay.

In Vitro Cytotoxicity Assay

This is a critical assay to determine the potency of the ADC in killing target cancer cells.

Protocol: MTT/XTT Assay

  • Cell Seeding: Seed both antigen-positive and antigen-negative (as a control for specificity) cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions for a period of 72-96 hours.[]

  • MTT/XTT Addition:

    • For MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[]

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT): Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[]

  • Absorbance Measurement:

    • For MTT: Read the absorbance at 570 nm.[]

    • For XTT: Read the absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Parameter Antigen-Positive Cells Antigen-Negative Cells Unconjugated Antibody Free Payload
IC50 (nM) Expected: Low nM rangeExpected: High nM to µM rangeExpected: No significant effectExpected: Potent, but non-targeted

Table 1: Representative Data Structure for Cytotoxicity Assays. The expected outcomes illustrate the desired target-specific cytotoxicity of the ADC.

Bystander Killing Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells, a crucial property for treating heterogeneous tumors.

Protocol: Co-culture Viability Assay

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy distinction.

  • Co-culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with various concentrations of the ADC for 72-96 hours.

  • Viability Assessment:

    • Measure the overall viability using an MTT or XTT assay as described above.

    • Specifically measure the viability of the antigen-negative (GFP-positive) population using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC. A decrease in viability in the co-culture setting indicates a bystander effect.

Condition Viability of Antigen-Positive Cells (%) Viability of Antigen-Negative (GFP+) Cells (%)
Untreated Control 100100
ADC (Low Conc.) 5080
ADC (High Conc.) 1040
Antigen-Negative Cells Alone + ADC N/A95

Table 2: Illustrative Data for Bystander Killing Assay. A significant drop in the viability of antigen-negative cells in the co-culture demonstrates the bystander effect.

Data Interpretation and Troubleshooting

  • High IC50 in Antigen-Positive Cells: This could indicate poor binding, inefficient internalization, or resistance to the payload. Verify target expression and ADC binding.

  • Low IC50 in Antigen-Negative Cells: This suggests non-specific uptake or premature linker cleavage, leading to off-target toxicity. Assess ADC stability in culture medium.

  • No Bystander Effect: The payload may not be membrane-permeable, or the linker cleavage product may not be readily diffusible.

Conclusion

The in vitro cell-based assays described provide a robust framework for the preclinical evaluation of ADCs utilizing the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker. A thorough characterization of binding, internalization, cytotoxicity, and bystander killing is essential for selecting promising ADC candidates for further development. The provided protocols and data presentation formats offer a standardized approach to generate reliable and reproducible results for informed decision-making in the drug development pipeline.

References

Application

Application Note: Cleavage Assay for Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker

For Researchers, Scientists, and Drug Development Professionals Introduction The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a bifunctional molecule incorporating a lipid moiety (Oleoyl), a dipeptide unit (Gly-Lys), and a pol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a bifunctional molecule incorporating a lipid moiety (Oleoyl), a dipeptide unit (Gly-Lys), and a polyethylene glycol (PEG) spacer. Such linkers are of significant interest in drug delivery systems, for example, in the development of antibody-drug conjugates (ADCs) or for enhancing the therapeutic potential of peptides and small molecules. The dipeptide unit is designed as a potential cleavage site, allowing for the release of a conjugated payload under specific physiological or engineered conditions. Establishing a robust and reproducible cleavage assay is therefore critical for characterizing the linker's stability and release kinetics, which are key parameters in the development of novel therapeutics.

This application note provides a detailed protocol for developing and performing a cleavage assay for the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker. The protocol outlines both enzymatic and control procedures, followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the cleavage products.

Materials and Reagents

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker (Substrate)

  • Trypsin, sequencing grade (e.g., Promega V5111)

  • Lys-C, endoproteinase (e.g., Promega V1671)

  • Cathepsin B, human (e.g., R&D Systems 953-CY)

  • Thermolysin (e.g., Sigma-Aldrich T7902)

  • Ammonium Bicarbonate (NH4HCO3)

  • Tris-HCl

  • Sodium Acetate

  • Calcium Chloride (CaCl2)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Formic Acid (FA), LC-MS grade

  • Eppendorf tubes

  • Incubator/water bath

  • HPLC system with UV detector

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Experimental Protocols

Protocol 1: Enzymatic Cleavage of the Linker

This protocol describes the enzymatic cleavage of the Gly-Lys bond within the linker. Trypsin is the primary enzyme for this assay due to its high specificity for cleaving at the C-terminus of lysine residues.[1][2][3] However, the C-terminal modification of lysine with m-PEG11-NH2 may affect cleavage efficiency.[4][5] Therefore, alternative proteases are also suggested.

1.1. Substrate and Enzyme Preparation:

  • Prepare a stock solution of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker in an appropriate solvent (e.g., DMSO or a mixture of ACN/water) at a concentration of 1 mg/mL.
  • Reconstitute enzymes according to the manufacturer's instructions to a stock concentration (e.g., 1 µg/µL).

1.2. Enzymatic Reaction Setup:

  • In a 1.5 mL Eppendorf tube, prepare the reaction mixture as described in Table 1. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).
  • Include a "No Enzyme Control" to assess the stability of the linker under the assay conditions.
  • Vortex briefly and centrifuge to collect the reaction mixture at the bottom of the tube.

1.3. Incubation:

  • Incubate the reaction tubes at the recommended temperature for each enzyme (see Table 1) for various time points (e.g., 0, 1, 4, 8, and 24 hours).

1.4. Reaction Quenching:

  • Stop the reaction by adding 5 µL of 10% TFA or 10% Formic Acid to acidify the mixture to a pH < 3. This will inactivate the enzyme.
  • Vortex and centrifuge the samples.

1.5. Sample Preparation for HPLC-MS:

  • Dilute the quenched reaction mixture with an appropriate solvent (e.g., 95:5 Water:ACN with 0.1% TFA) to a final concentration suitable for HPLC-MS analysis (e.g., 10-50 µg/mL).

Table 1: Enzymatic Reaction Conditions

EnzymeBufferIncubation Temp.
Trypsin 50 mM Ammonium Bicarbonate, pH 8.037°C
Lys-C 25 mM Tris-HCl, 1 mM EDTA, pH 8.537°C
Cathepsin B 50 mM Sodium Acetate, 1 mM DTT, pH 5.537°C
Thermolysin 50 mM Tris-HCl, 5 mM CaCl2, pH 7.570°C
Protocol 2: HPLC-MS Analysis of Cleavage Products

This protocol is for the separation and identification of the intact linker and its cleavage products. Reversed-phase HPLC is suitable for separating molecules with varying hydrophobicity, such as the lipidated linker and its more polar cleavage products.[6][7][8]

2.1. HPLC System and Column:

  • HPLC System: Agilent 1260 Infinity or equivalent.
  • Column: A C4 or C18 reversed-phase column is recommended. For PEGylated molecules, a C4 column can provide better resolution.[6] A Jupiter 300 C4 column (e.g., 150 x 2.1 mm, 5 µm) is a suitable choice.
  • Column Temperature: 45°C.[9]

2.2. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile

2.3. HPLC Gradient:

  • Flow Rate: 0.3 mL/min
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-35 min: 20% to 80% B
  • 35-40 min: 80% to 95% B
  • 40-45 min: 95% B
  • 45-50 min: 95% to 20% B
  • 50-60 min: 20% B (re-equilibration)

2.4. Mass Spectrometry Parameters:

  • Mass Spectrometer: Agilent 6520 Q-TOF or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.
  • Mass Range: 100 - 2000 m/z.
  • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, target the theoretical masses of the intact linker and expected cleavage products.

Data Presentation

The quantitative data from the cleavage assay should be summarized in tables for clear comparison of cleavage efficiency under different conditions.

Table 2: Expected Cleavage Products

Product NameStructureTheoretical Monoisotopic Mass (Da)
Intact LinkerOleoyl-Gly-Lys-(m-PEG11)-NH2Calculate based on exact formula
Cleavage Product 1 (N-term)Oleoyl-Gly-LysCalculate based on exact formula
Cleavage Product 2 (C-term)H-(m-PEG11)-NH2Calculate based on exact formula
Cleavage Product 3 (N-term)Oleoyl-GlyCalculate based on exact formula
Cleavage Product 4 (C-term)H-Lys-(m-PEG11)-NH2Calculate based on exact formula

Table 3: Example Data Summary - Cleavage Efficiency (%)

Time (hours)TrypsinLys-CCathepsin BThermolysinNo Enzyme Control
000000
115528<1
44520825<1
870451540<1
2495753060<1

Cleavage efficiency is calculated as: (Peak area of cleaved product(s)) / (Peak area of intact linker + Peak area of cleaved product(s)) * 100%

Visualizations

Cleavage_Mechanism cluster_linker Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker cluster_products Cleavage Products Oleoyl Oleoyl Gly Gly Oleoyl->Gly Lys Lys Gly->Lys Cleavage Site PEG m-PEG11-NH2 Lys->PEG Prod1 Oleoyl-Gly-Lys Lys->Prod1 Prod2 H-(m-PEG11)-NH2 PEG->Prod2 Enzyme Trypsin Enzyme->Gly

Caption: Proposed enzymatic cleavage of the Gly-Lys bond.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start with Oleoyl-Gly-Lys-(m-PEG11)-NH2 Enzyme_Add Add Enzyme (e.g., Trypsin) Start->Enzyme_Add Control No Enzyme Control Start->Control Incubate Incubate at 37°C (Time Course) Enzyme_Add->Incubate Control->Incubate Quench Quench Reaction (add TFA) Incubate->Quench HPLC RP-HPLC Separation (C4 column) Quench->HPLC MS Mass Spectrometry (ESI-Q-TOF) HPLC->MS Data Data Analysis: Identify & Quantify Products MS->Data

Caption: Workflow for the linker cleavage assay.

Troubleshooting

  • No or low cleavage:

    • Confirm enzyme activity with a standard substrate.

    • The m-PEG11-NH2 moiety may be sterically hindering enzyme access. Try a higher enzyme-to-substrate ratio or a longer incubation time. Consider using an enzyme like Lys-N which cleaves at the N-terminal side of lysine.

    • Ensure the buffer conditions (pH, co-factors) are optimal for the enzyme used.

  • Poor peak shape in HPLC:

    • The oleoyl group can cause aggregation or adsorption. Ensure sufficient organic solvent in the initial mobile phase conditions.

    • Optimize the gradient and flow rate.

    • Consider adding a different ion-pairing agent.

  • Difficulty in identifying cleavage products by MS:

    • The lipidated products may have poor ionization efficiency. Optimize MS source parameters.

    • Perform MS/MS fragmentation on the parent ion masses to confirm the sequence.

Conclusion

This application note provides a comprehensive framework for establishing a cleavage assay for the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker. The detailed protocols for enzymatic cleavage and HPLC-MS analysis, along with the provided data presentation formats and troubleshooting guide, will enable researchers to effectively characterize the stability and release kinetics of this and similar linkers, which is a crucial step in the development of novel drug delivery systems.

References

Method

Designing In Vivo Studies with Oleoyl-Gly-Lys-(m-PEG11)-NH2 Based Lipid Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the experimental design of in vivo studies utilizing Lipid Nanoparticles (LNPs) formulated with th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of in vivo studies utilizing Lipid Nanoparticles (LNPs) formulated with the novel PEGylated lipid, Oleoyl-Gly-Lys-(m-PEG11)-NH2. This document outlines detailed protocols for LNP formulation, characterization, and in vivo evaluation, including biodistribution, efficacy, and toxicity studies. The provided methodologies and structured data presentation aim to facilitate robust and reproducible pre-clinical research in the field of drug delivery.

Introduction to Oleoyl-Gly-Lys-(m-PEG11)-NH2 in LNP Formulations

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a custom-synthesizable PEG-lipid conjugate designed for incorporation into LNP formulations. Its key structural features include an oleoyl lipid anchor for stable integration into the lipid bilayer, a biodegradable Gly-Lys dipeptide linker, and a hydrophilic methoxy-terminated polyethylene glycol chain of 11 ethylene oxide units (m-PEG11). The PEG11 chain is of intermediate length, intended to provide a balance between steric protection (the "stealth" effect) to prolong systemic circulation and minimizing the potential for reduced cellular uptake sometimes observed with longer PEG chains (the "PEG dilemma"). The primary amine on the lysine residue also offers potential for surface functionalization with targeting ligands.

The overarching goal of incorporating Oleoyl-Gly-Lys-(m-PEG11)-NH2 into LNPs is to enhance the pharmacokinetic profile of the encapsulated therapeutic agent, leading to improved delivery to target tissues and enhanced therapeutic efficacy.

LNP Formulation and Characterization

A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid like Oleoyl-Gly-Lys-(m-PEG11)-NH2. The precise ratio of these components is critical for LNP stability, encapsulation efficiency, and in vivo performance.

Table 1: Representative LNP Formulation Composition
ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of nucleic acid cargo and facilitation of endosomal escape.
Helper Phospholipid (e.g., DSPC)10Structural integrity of the lipid bilayer.
Cholesterol38.5Modulates membrane fluidity and stability.
Oleoyl-Gly-Lys-(m-PEG11)-NH21.5Provides a hydrophilic corona to prevent aggregation and reduce opsonization, prolonging circulation.
Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a model mRNA (e.g., encoding luciferase for efficacy studies or a fluorescent protein for biodistribution).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 in ethanol

  • mRNA in 10 mM citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and Oleoyl-Gly-Lys-(m-PEG11)-NH2 at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:lipid phase).

  • Load the lipid-ethanol solution and the mRNA-citrate buffer solution into their respective inlet reservoirs.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion from the outlet.

  • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Recover the purified LNPs and sterile-filter through a 0.22 µm syringe filter.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Table 2: Key LNP Characterization Parameters
ParameterMethodAcceptance Criteria
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler VelocimetryNear-neutral at physiological pH (~ -10 mV to +10 mV)
Encapsulation EfficiencyRiboGreen Assay> 90%

In Vivo Experimental Design

A well-designed in vivo study is crucial to evaluate the biodistribution, efficacy, and safety of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 based LNPs.

Experimental Workflow Diagram

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Studies (Animal Model) cluster_analysis Data Analysis & Interpretation formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, Zeta) formulation->characterization animal_model Animal Model Selection (e.g., BALB/c mice) characterization->animal_model dosing Administration (e.g., IV, IM) animal_model->dosing biodistribution Biodistribution Study (IVIS Imaging) dosing->biodistribution efficacy Efficacy Study (Luciferase Assay) dosing->efficacy toxicity Toxicity Study (Histology, Blood Chemistry) dosing->toxicity data_collection Data Collection biodistribution->data_collection efficacy->data_collection toxicity->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion & Reporting statistical_analysis->conclusion

Caption: Overall workflow for in vivo studies of LNPs.

Protocol 2: In Vivo Biodistribution Study

This protocol describes how to assess the biodistribution of LNPs using in vivo imaging.

Materials:

  • LNPs encapsulating a fluorescent dye (e.g., DiR) or mRNA encoding a reporter protein (e.g., luciferase).

  • BALB/c mice (6-8 weeks old, female).

  • In Vivo Imaging System (IVIS) or similar.

  • Anesthetic (e.g., isoflurane).

  • D-luciferin (for luciferase-based imaging).

Procedure:

  • Administer the fluorescently labeled LNPs or luciferase-encoding mRNA-LNPs to mice via the desired route (e.g., intravenous tail vein injection). A typical dose might be 0.5-1 mg/kg of mRNA.

  • At predetermined time points (e.g., 2, 6, 24, and 48 hours post-injection), anesthetize the mice.

  • For luciferase imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.

  • Place the anesthetized mouse in the IVIS chamber and acquire whole-body fluorescence or bioluminescence images.

  • After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).

  • Perform ex vivo imaging of the harvested organs to quantify signal intensity in each tissue.

  • Analyze the images to determine the relative accumulation of LNPs in different organs over time.

Table 3: Biodistribution Study Parameters
ParameterDescription
Animal Model BALB/c mice, 6-8 weeks old, n=3-5 per group.
LNP Label DiR fluorescent dye co-encapsulated or Luciferase mRNA.
Administration Intravenous (tail vein), 100 µL injection volume.
Dosage 0.5 mg/kg mRNA equivalent.
Imaging Time Points 2, 6, 24, 48 hours post-injection.
Readout In vivo and ex vivo fluorescence/bioluminescence intensity (photons/sec/cm²/sr).
Protocol 3: In Vivo Efficacy Study

This protocol outlines the assessment of therapeutic efficacy using a reporter gene.

Materials:

  • LNPs encapsulating luciferase mRNA.

  • BALB/c mice (6-8 weeks old, female).

  • Luciferase assay reagent.

  • Luminometer.

  • Tissue homogenizer.

  • Protein lysis buffer.

Procedure:

  • Administer the luciferase mRNA-LNPs to mice as described in the biodistribution study.

  • At the time of peak expression (determined from the biodistribution study, e.g., 6 hours), euthanize the mice.

  • Harvest the target organ (e.g., liver, spleen).

  • Homogenize the tissue in protein lysis buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • In a white 96-well plate, mix a small volume of the tissue lysate with the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to the total protein content in each sample.

Table 4: Efficacy Study Parameters
ParameterDescription
Animal Model BALB/c mice, 6-8 weeks old, n=5 per group.
Therapeutic Cargo Luciferase mRNA.
Administration Intravenous (tail vein).
Dosage 0.5 mg/kg mRNA.
Endpoint Luciferase activity in tissue lysates at 6 hours post-injection.
Readout Relative Light Units (RLU) per mg of total protein.

Signaling Pathway for LNP-mediated mRNA Delivery and Protein Expression

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lnp LNP with Oleoyl-Gly-Lys- (m-PEG11)-NH2 and mRNA endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation cytosol Cytosol early_endosome->cytosol Endosomal Escape (mRNA Release) late_endosome->cytosol Endosomal Escape (mRNA Release) ribosome Ribosome cytosol->ribosome mRNA protein Therapeutic Protein ribosome->protein Translation

Caption: LNP uptake and mRNA translation pathway.

Protocol 4: In Vivo Toxicity Assessment

A preliminary assessment of toxicity is essential to determine the safety profile of the LNP formulation.

Materials:

  • LNPs at various doses.

  • BALB/c mice (6-8 weeks old, female).

  • Blood collection tubes (e.g., EDTA-coated).

  • Formalin (10% neutral buffered).

  • Hematoxylin and Eosin (H&E) stain.

  • Clinical chemistry analyzer.

Procedure:

  • Administer the LNPs to mice at a therapeutic dose and at higher doses (e.g., 1x, 5x, 10x the therapeutic dose). Include a PBS control group.

  • Monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or ruffled fur.

  • At 24 and 72 hours post-injection, collect blood via cardiac puncture at the time of euthanasia.

  • Perform a complete blood count (CBC) and measure serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

  • Harvest major organs (liver, spleen, lungs, kidneys) and fix them in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin, section, and stain with H&E.

  • A veterinary pathologist should examine the stained tissue sections for any signs of inflammation, necrosis, or other pathological changes.

Table 5: Toxicity Study Parameters
ParameterDescription
Animal Model BALB/c mice, 6-8 weeks old, n=5 per group.
Dosage Groups PBS control, 1x, 5x, and 10x therapeutic dose.
Monitoring Daily observation of clinical signs and body weight.
Blood Analysis CBC, ALT, AST, BUN, Creatinine at 24 and 72 hours.
Histopathology H&E staining of liver, spleen, lungs, and kidneys.

Data Presentation and Interpretation

All quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison between different LNP formulations and control groups. Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine the significance of any observed differences.

The results of these studies will provide a comprehensive preclinical data package on the biodistribution, efficacy, and safety of LNPs formulated with Oleoyl-Gly-Lys-(m-PEG11)-NH2, guiding further development and optimization for clinical translation.

Application

Application Notes and Protocols for Assessing the Endosomal Escape of Nanoparticles with Oleoyl-Gly-Lys-(m-PEG11)-NH2

For Researchers, Scientists, and Drug Development Professionals Introduction The effective delivery of therapeutic nanoparticles to the cytosol is often hindered by their entrapment and subsequent degradation within the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic nanoparticles to the cytosol is often hindered by their entrapment and subsequent degradation within the endo-lysosomal pathway. To overcome this critical barrier, nanoparticles can be functionalized with endosomolytic agents that facilitate their escape into the cytoplasm. Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a pH-sensitive peptide designed to promote endosomal escape. The oleoyl moiety, an unsaturated fatty acid, is believed to be the primary driver of this process. In the acidic environment of the endosome, the oleic acid becomes protonated, increasing its hydrophobicity and enabling it to interact with and destabilize the endosomal membrane, ultimately leading to the release of the nanoparticle cargo into the cytosol.

These application notes provide a comprehensive overview and detailed protocols for assessing the endosomal escape of nanoparticles functionalized with Oleoyl-Gly-Lys-(m-PEG11)-NH2. The methodologies described herein are essential for researchers and professionals in drug development to quantify the efficiency of cytosolic delivery and to understand the underlying mechanisms of action.

Mechanism of Action: Oleoyl-Mediated Endosomal Escape

The proposed mechanism for the endosomal escape of nanoparticles functionalized with Oleoyl-Gly-Lys-(m-PEG11)-NH2 is initiated by the acidic environment of the late endosome. At physiological pH, the oleoyl moiety is deprotonated and less disruptive to membranes. However, as the endosome matures and its internal pH drops, the carboxylic acid of the oleoyl group becomes protonated. This protonation increases the lipophilicity of the peptide, promoting its insertion into the endosomal membrane. The presence of the oleoyl chain within the lipid bilayer disrupts its integrity, leading to pore formation and eventual rupture of the endosomal vesicle. This allows the nanoparticle and its therapeutic payload to be released into the cytosol, where it can reach its intended target.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior NP Nanoparticle (Oleoyl-Peptide Functionalized) endocytosis Endocytosis NP->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Fusion (if no escape) rupture Endosomal Rupture late_endosome->rupture Oleoyl Protonation & Membrane Destabilization cytosol Cytosol (Therapeutic Action) rupture->cytosol Cargo Release start Seed cells in glass-bottom dish incubate1 Incubate cells with fluorescently-labeled nanoparticles start->incubate1 wash1 Wash cells to remove excess nanoparticles incubate1->wash1 lyso_stain Stain with LysoTracker dye wash1->lyso_stain wash2 Wash cells lyso_stain->wash2 image Image with Confocal Microscopy wash2->image analyze Analyze colocalization (e.g., Pearson's Coefficient) image->analyze end Quantify endosomal entrapment analyze->end start Seed Gal8-GFP expressing cells incubate Incubate cells with nanoparticles start->incubate wash Wash cells incubate->wash fix_stain Fix cells and stain nuclei (e.g., DAPI) wash->fix_stain image Image with High-Content Fluorescence Microscope fix_stain->image analyze Quantify Gal8-GFP puncta per cell image->analyze end Determine endosomal rupture frequency analyze->end start Seed cells in a multi-well plate transfect Transfect cells with NP-siRNA complexes start->transfect incubate Incubate for 48-72 hours transfect->incubate lyse Lyse cells and isolate RNA or protein incubate->lyse analyze Analyze target gene expression (qPCR or Western Blot) lyse->analyze end Quantify gene silencing efficiency analyze->end

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oleoyl-Gly-Lys-(m-PEG11)-NH2 Conjugation

Welcome to the technical support center for the conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on Oleoyl-Gly-Lys-(m-PEG11)-NH2 available for conjugation?

A1: The primary amine (-NH2) on the side chain of the lysine residue is the reactive group available for conjugation. This amine can react with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.

Q2: What is the optimal pH for conjugating Oleoyl-Gly-Lys-(m-PEG11)-NH2 using an NHS ester?

A2: The optimal pH for the reaction between a primary amine and an NHS ester is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended to ensure the primary amine is deprotonated and thus maximally nucleophilic, while minimizing the hydrolysis of the NHS ester.[2]

Q3: What buffers are recommended for the conjugation reaction?

A3: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended.[1] Buffers containing primary amines, like Tris, should be avoided as they will compete with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 for reaction with the NHS ester.[1]

Q4: How should I dissolve the Oleoyl-Gly-Lys-(m-PEG11)-NH2 and the NHS-ester-activated molecule?

A4: Due to its lipophilic oleoyl group, Oleoyl-Gly-Lys-(m-PEG11)-NH2 may have limited solubility in purely aqueous buffers. It is advisable to first dissolve it in an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add it to the aqueous reaction buffer. Similarly, many NHS esters are not readily soluble in water and should be dissolved in anhydrous DMSO or DMF immediately before use.[1][2] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[3]

Q5: What are the typical reaction times and temperatures for this conjugation?

A5: The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.[3] Longer incubation times, such as 1-4 hours at room temperature or overnight at 4°C, can also be used.[1][2] The optimal time can vary depending on the specific reactants and their concentrations.

Q6: How can I stop or quench the conjugation reaction?

A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[4] This will react with any unreacted NHS ester.

Q7: What purification methods are suitable for the final conjugate?

A7: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptide conjugates.[5][6] Given the lipophilic nature of the oleoyl group, a C18 or C8 column is typically used. Other methods like size-exclusion chromatography (gel filtration) can also be used to separate the conjugate from smaller molecules like unreacted NHS ester and its hydrolysis byproducts.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / No Reaction Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the primary amine on lysine.Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3-8.5.[2]
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or high pH before reacting with the peptide.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure to aqueous buffers before adding the peptide.
Presence of Competing Amines: The reaction buffer (e.g., Tris) or other components contain primary amines.Use an amine-free buffer such as PBS, borate, or carbonate buffer.[1]
Low Reactant Concentration: The concentrations of one or both reactants are too low, slowing down the reaction rate.Increase the concentration of the reactants. For dilute protein solutions, a higher molar excess of the NHS ester may be required.[3]
Precipitation or Aggregation in the Reaction Mixture Poor Solubility of Lipopeptide: The amphipathic nature of Oleoyl-Gly-Lys-(m-PEG11)-NH2 can lead to self-assembly and aggregation in aqueous solutions.[7][8]Increase the amount of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture, but do not exceed 10-20% of the total volume. Perform the reaction at a lower concentration. Consider adding a non-ionic surfactant at a low concentration.
Difficulty in Purifying the Conjugate Co-elution of Reactants and Product: The starting materials and the final product have similar retention times on RP-HPLC.Optimize the gradient of the organic solvent in the mobile phase of your RP-HPLC method. A shallower gradient can improve resolution. Consider using an orthogonal purification method like ion-exchange chromatography if charge differences exist.
Aggregation During Purification: The lipopeptide conjugate aggregates on the HPLC column or during fraction collection.Modify the mobile phase by adding a small amount of an organic acid like formic acid or trifluoroacetic acid (TFA) to disrupt aggregates. Collect fractions into a buffer that helps maintain solubility.
Multiple Peaks in the Final Product Analysis Multiple Conjugation Sites: If the molecule being conjugated to the peptide has multiple NHS esters, or if the target molecule also has multiple amines, this can result in a heterogeneous product.This is inherent to the chemistry if multiple reactive sites are present. If a single conjugate is desired, site-specific protection and deprotection strategies may be necessary during synthesis.
Side Reactions: Unwanted side reactions may have occurred.Ensure optimal reaction conditions are maintained. Shorter reaction times may reduce the formation of side products.

Data Presentation: Recommended Reaction Parameters

Parameter Recommended Range Notes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.[2]
Temperature 4°C - 25°C (Room Temperature)Lower temperatures (4°C) can be used with longer incubation times to minimize hydrolysis of the NHS ester.[1]
Reaction Time 30 minutes - OvernightTypically 1-4 hours at room temperature is sufficient.[1][2]
Molar Ratio (NHS Ester : Peptide) 5:1 to 20:1A molar excess of the NHS ester is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[4]
Solvent Amine-free buffer (e.g., PBS) with minimal organic co-solvent (e.g., DMSO, DMF)The final concentration of the organic co-solvent should ideally be below 10%.[3]

Experimental Protocols

Protocol 1: General Conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 to an NHS-Ester-Activated Molecule
  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the NHS-ester-activated molecule in anhydrous DMSO. This should be done immediately before starting the reaction.

    • Prepare the reaction buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Prepare the quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the appropriate volume of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 stock solution to the reaction buffer.

    • Add the desired molar excess (e.g., 10-fold) of the NHS-ester-activated molecule stock solution to the reaction mixture while gently vortexing. Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

  • Purification:

    • Purify the reaction mixture using RP-HPLC with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and a specific wavelength for the conjugated molecule if it has a chromophore).

    • Collect the fractions containing the purified conjugate.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis prep Reagent Preparation dissolve_peptide Dissolve Oleoyl-Gly-Lys-(m-PEG11)-NH2 in DMSO dissolve_nhs Dissolve NHS-Ester Molecule in DMSO mix Mix Peptide and NHS-Ester in Reaction Buffer (pH 8.3) dissolve_peptide->mix dissolve_nhs->mix reaction_setup Reaction Setup incubate Incubate (1-2h at RT) mix->incubate quench Quench Reaction (add Tris buffer) incubate->quench hplc RP-HPLC (C18 column) quench->hplc purification Purification ms_hplc Mass Spectrometry & Analytical HPLC hplc->ms_hplc analysis Analysis final_product Purified Conjugate ms_hplc->final_product

Caption: Experimental workflow for the conjugation of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

troubleshooting_logic start Low Conjugation Yield? check_ph Check Buffer pH (should be 7.2-8.5) start->check_ph Yes check_solubility Precipitation Observed? start->check_solubility No check_reagents Check Reagent Quality (fresh NHS-ester, amine-free buffer) check_ph->check_reagents pH OK failure Further Optimization Needed check_ph->failure pH Incorrect optimize_ratio Optimize Molar Ratio (increase NHS-ester excess) check_reagents->optimize_ratio Reagents OK check_reagents->failure Reagents Faulty adjust_solvent Increase Organic Co-solvent (e.g., DMSO) check_solubility->adjust_solvent Yes success Successful Conjugation check_solubility->success No adjust_solvent->success optimize_ratio->success

References

Optimization

addressing premature cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in plasma stability assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering premature cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2 during in vitro plasma stability a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering premature cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2 during in vitro plasma stability assays.

Troubleshooting Guide

This guide addresses specific issues that can lead to unexpected degradation of your lipopeptide.

Question 1: My Oleoyl-Gly-Lys-(m-PEG11)-NH2 is degrading much faster than anticipated in my plasma stability assay. What are the potential causes and solutions?

Answer:

Rapid degradation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is typically due to enzymatic activity in the plasma. The primary culprits are proteases and esterases that cleave specific bonds within your molecule. Several experimental factors can influence this enzymatic activity.

Potential Causes & Troubleshooting Solutions

Potential CauseRecommended Solution
Enzymatic Degradation by Plasma Proteases/Esterases Plasma contains a variety of active enzymes, such as carboxylesterases and proteases, that can hydrolyze ester and amide bonds.[1][2] The Oleoyl ester bond and the Gly-Lys amide bond are potential targets.
Solution 1: Add Enzyme Inhibitors. Incorporate a cocktail of broad-spectrum protease and esterase inhibitors into your plasma matrix before adding your compound.[3][4] Common inhibitors and their targets are listed in the table below.
Solution 2: Heat Inactivate Plasma. Gently heat the plasma (e.g., at 56°C for 30 minutes) to denature degradative enzymes. Note that this can also alter other plasma proteins and may affect compound binding.
Inappropriate Anticoagulant Selection The choice of anticoagulant affects the activity of certain proteases.[5][6][7] For instance, heparin does not inhibit all serine proteases, while EDTA chelates metal ions required by metalloproteases.[7]
Solution: Test Different Anticoagulants. Perform the assay using plasma collected with different anticoagulants (e.g., EDTA, sodium citrate, heparin) to identify which provides the most stable environment for your molecule.[8][9][10] EDTA is often a good starting point as it inhibits metalloproteases.[4]
Species-Specific Enzyme Activity The type and concentration of plasma enzymes can vary significantly between species (e.g., rat plasma has high carboxylesterase activity compared to human plasma).[2][11]
Solution: Select Species Carefully. If your goal is to predict human stability, use human plasma. If using animal models, be aware of known differences in plasma enzyme profiles to better interpret your data.[2]
Suboptimal Sample Handling and Storage Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to the release of enzymes from cells, increasing degradative activity.[8][9][12]
Solution: Adhere to Best Practices. Use fresh plasma whenever possible. If stored, aliquot plasma to avoid multiple freeze-thaw cycles and store at -80°C. Thaw samples on ice before use.

Common Enzyme Inhibitors for Plasma Stability Assays

InhibitorTarget Enzyme ClassTypical Concentration
Phenylmethylsulfonyl fluoride (PMSF)Serine Proteases (e.g., trypsin, chymotrypsin)0.1 - 2 mM
AprotininSerine Proteases10 - 20 µM
LeupeptinSerine and Cysteine Proteases1 - 10 µM
EDTAMetalloproteases1 - 5 mM
BestatinAminopeptidases1 - 10 µM
Diisopropyl fluorophosphate (DFP)Serine Proteases (use with caution, highly toxic)0.1 - 1 mM

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for conducting a plasma stability assay?

A detailed protocol for a typical in vitro plasma stability assay is provided in the "Experimental Protocols" section below. Generally, the process involves incubating the test compound with plasma at 37°C, taking samples at various time points, stopping the enzymatic reaction, and then quantifying the remaining parent compound using LC-MS/MS.[1][13]

Q2: How do I choose the right control compounds for my assay?

It is recommended to use at least two control compounds:

  • Stable Control: A compound known to be highly stable in plasma. This control helps to ensure that the assay procedure itself (e.g., sample extraction) is not causing compound loss.

  • Unstable Control: A compound with a known degradation rate in plasma (e.g., a compound susceptible to esterase activity). This control verifies that the enzymatic activity in the plasma batch is as expected.[1]

Q3: My compound appears to be unstable, but I don't see any degradation products in my LC-MS analysis. What could be happening?

This could be due to several reasons:

  • Analyte Adsorption: The lipophilic nature of the oleoyl group may cause the compound to adsorb to the walls of the plasticware (e.g., microcentrifuge tubes, pipette tips). This can be mistaken for degradation. To mitigate this, use low-binding plasticware and include organic solvent in your sample diluents.

  • Precipitation: The compound may be precipitating out of solution in the plasma matrix. Check the solubility of your compound in the assay buffer.

  • Detection Issues: The degradation products may not be ionizable under the mass spectrometry conditions used for the parent compound. Try to search for predicted metabolites or use a more general MS scan function to find other species.

Q4: How does PEGylation affect the stability of my molecule?

PEGylation generally increases the stability of peptides and lipopeptides by sterically hindering the approach of proteolytic and lipolytic enzymes. It also increases the molecule's hydrodynamic radius, which can reduce renal clearance in vivo. However, the stability of the linkage between the PEG chain and the lysine residue itself should be considered, as it could be a site of chemical or enzymatic cleavage, although this is less common.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for assessing the stability of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in plasma.

1. Materials and Reagents:

  • Test Compound: Oleoyl-Gly-Lys-(m-PEG11)-NH2

  • Plasma: Pooled human plasma (or other species of interest) with a specified anticoagulant (e.g., K2EDTA).

  • Control Compounds: Stable and unstable controls.

  • Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Stock Solution: Test and control compounds dissolved in DMSO (e.g., 10 mM).

  • Quenching Solution: Acetonitrile or methanol containing an internal standard (for LC-MS/MS analysis).

  • Equipment: Incubator (37°C), centrifuge, LC-MS/MS system.

2. Experimental Procedure:

  • Prepare Plasma: Thaw frozen plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.

  • Prepare Working Solutions: Prepare a working stock solution of the test compound by diluting the DMSO stock with PBS. This minimizes the final DMSO concentration in the incubation.

  • Initiate Reaction: Pre-warm the plasma to 37°C for 10 minutes. To initiate the reaction, add the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.[14]

  • Incubation and Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[13]

  • Terminate Reaction: Immediately add the aliquot to a tube containing 3-4 volumes of cold quenching solution (e.g., acetonitrile with internal standard). This will precipitate the plasma proteins and stop the enzymatic reaction.[11]

  • Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural log of the percentage remaining versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis thaw Thaw Plasma on Ice prewarm Pre-warm Plasma to 37°C thaw->prewarm stock Prepare Compound Stock (DMSO) work Prepare Working Solution stock->work initiate Initiate Reaction (add compound) work->initiate prewarm->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench Time points (0, 5, 15, 30, 60 min) centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Half-life (t½) analyze->data G cluster_cleavage Potential Cleavage Sites cluster_enzymes Degrading Enzymes in Plasma compound Oleoyl-Gly-Lys-(m-PEG11)-NH2 ester Ester Bond (Oleoyl-Gly) compound->ester amide Amide Bond (Gly-Lys) compound->amide esterase Esterases (e.g., Carboxylesterases) esterase->ester Hydrolysis protease Proteases (e.g., Aminopeptidases) protease->amide Hydrolysis

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of Oleoyl-Gly-Lys-(m-PEG11)-NH2-Payload Conjugates

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Oleoy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Oleoyl-Gly-Lys-(m-PEG11)-NH2-payload conjugates.

Troubleshooting Guide

Problem: Precipitate Observed Upon Reconstitution

Possible Cause 1: Suboptimal Solvent System

The inherent hydrophobicity of the oleoyl lipid moiety and potentially the payload can lead to poor solubility in aqueous buffers alone.

Solution:

A systematic approach to solvent selection is crucial.

  • Initial Dissolution in Organic Solvent: Start by dissolving the lyophilized conjugate in a minimal amount of a compatible organic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2]

  • Slow Addition to Aqueous Buffer: Add the organic solution dropwise to the desired aqueous buffer while gently vortexing or stirring.[2] This gradual dilution can prevent the conjugate from crashing out of solution.

  • Co-solvent Screening: If solubility remains poor, a small percentage of a co-solvent can be maintained in the final formulation.

Table 1: Recommended Co-solvents for Initial Dissolution

Co-solventRecommended Starting ConcentrationNotes
DMSO10-20 mM (in organic solvent)May oxidize methionine or cysteine residues.[1]
DMF10-20 mM (in organic solvent)A suitable alternative to DMSO.[1]
AcetonitrileVariableCan be effective for hydrophobic peptides.[1]
EthanolVariableA less harsh organic solvent option.[1]

Possible Cause 2: pH is Near the Isoelectric Point (pI)

Peptides and their conjugates are least soluble at their isoelectric point, where the net charge is zero.[2][3]

Solution:

Adjusting the pH of the aqueous buffer can significantly improve solubility.

  • Determine the pI: Calculate the theoretical pI of your conjugate.

  • pH Adjustment:

    • For basic conjugates (pI > 7), use an acidic buffer (e.g., acetate buffer, pH 4-6).

    • For acidic conjugates (pI < 7), use a basic buffer (e.g., phosphate or borate buffer, pH 7.5-9).

    • The goal is to move the pH of the solution at least 1-2 units away from the pI.[1]

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Dissolve a small, consistent amount of the conjugate in a minimal volume of DMSO.

  • In separate microcentrifuge tubes, add the dissolved conjugate to each buffer to the desired final concentration.

  • Gently mix and incubate at room temperature for 1 hour.

  • Visually inspect for precipitation.

  • Quantify the soluble fraction by centrifuging the samples and measuring the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Possible Cause 3: Aggregation

The hydrophobic nature of the oleoyl group and certain payloads can promote intermolecular interactions, leading to the formation of insoluble aggregates.[3][4][5]

Solution:

Employ strategies to minimize aggregation.

  • Inclusion of Excipients: Add stabilizing excipients to the formulation.

  • Temperature Control: Conduct dissolution and handling at controlled temperatures. Gentle warming may improve solubility for some peptides, but excessive heat can cause degradation.[1]

  • Sonication: Use a sonication bath to break up small aggregates.[1][2]

Table 2: Common Excipients to Mitigate Aggregation

ExcipientRecommended ConcentrationMechanism of Action
Arginine50-100 mMCan suppress protein and peptide aggregation.[4]
Tween-20 / Tween-800.01-0.1%Non-ionic surfactants that reduce surface adsorption and aggregation.[4][6]
Glycerol5-20%Acts as a stabilizer.[4]
Cyclodextrins (e.g., HP-β-CD)VariableCan form inclusion complexes with hydrophobic moieties, enhancing solubility.[7]

Frequently Asked Questions (FAQs)

Q1: My Oleoyl-Gly-Lys-(m-PEG11)-NH2-payload conjugate is still poorly soluble even after trying different co-solvents and pH adjustments. What else can I do?

A1: If basic formulation adjustments are insufficient, consider modifications to the conjugate itself or more advanced formulation strategies:

  • Modification of the PEG Chain: While your conjugate already contains a PEG linker, increasing the length of the PEG chain can further enhance hydrophilicity and solubility.[8][9][10] Branched PEGs can also offer greater steric hindrance to prevent aggregation.[10][11]

  • Glycosylation: The introduction of carbohydrate moieties (glycosylation) to the peptide or payload can significantly improve aqueous solubility and biostability.[6][12]

  • Lipid-Based Formulations: For highly lipophilic conjugates, consider formulating them in lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS).[7]

  • Nanocarriers: Encapsulating the conjugate in nanocarriers like liposomes or polymeric nanoparticles can improve solubility and targeted delivery.[]

Q2: How can I quantitatively measure the solubility of my conjugate?

A2: Several methods can be used to determine the solubility of your peptide conjugate:

  • Turbidity Solubility Assay (TSA): This is a rapid method where the turbidity of a solution is measured as the concentration of the conjugate is increased. The point at which the solution becomes cloudy indicates the saturation concentration.[14][15]

  • Thermodynamic Solubility Assay: This method involves incubating the conjugate in a specific solvent for an extended period (24-72 hours) to reach equilibrium. The supernatant is then analyzed by a quantitative method like HPLC-UV to determine the exact solubility.[15]

  • High-Performance Liquid Chromatography (HPLC): A saturated solution is prepared, centrifuged, and the supernatant is injected into an HPLC system. The concentration is determined by comparing the peak area to a standard curve.

Experimental Protocol: Turbidity Solubility Assay

  • Prepare a high-concentration stock solution of the conjugate in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer.

  • Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is the apparent solubility.

Q3: Can the conjugation process itself affect the solubility of the final product?

A3: Yes, the conditions of the conjugation reaction can impact the solubility of the final conjugate.

  • Over-labeling: Attaching too many hydrophobic payload molecules can drastically decrease the solubility of the conjugate.[4]

  • Reaction Buffer: The pH and composition of the conjugation buffer can influence the conformational stability of the peptide during the reaction.[5]

  • Purification Method: Ensure that the purification method (e.g., preparative HPLC) effectively removes unreacted, hydrophobic starting materials and byproducts.

Q4: I observe gel formation when trying to dissolve my conjugate. What causes this and how can I prevent it?

A4: Gel formation is often due to extensive intermolecular hydrogen bonding, particularly with peptides containing amino acids like glutamine, serine, and threonine.[2] To address this:

  • Initial Dissolution in Strong Organic Solvent: Dissolve the conjugate in a small amount of a strong organic solvent like DMSO or DMF first.

  • Slow Dilution: Slowly add this solution to your aqueous buffer with vigorous stirring.

  • pH Adjustment: Adjusting the pH away from the pI can help disrupt the hydrogen bonding network.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_formulation Formulation cluster_troubleshooting Troubleshooting cluster_end End start Lyophilized Conjugate dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve add_buffer Slowly Add to Aqueous Buffer dissolve->add_buffer precipitate Precipitate? add_buffer->precipitate adjust_ph Adjust pH precipitate->adjust_ph Yes soluble Soluble Conjugate precipitate->soluble No add_excipient Add Excipients adjust_ph->add_excipient add_excipient->add_buffer

Caption: A workflow for the systematic solubilization of conjugates.

solubility_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Conjugate Solubility payload Payload Hydrophobicity payload->center lipid Oleoyl Lipidation lipid->center peg PEG Chain Length peg->center peptide Peptide Sequence (pI) peptide->center ph Buffer pH ph->center solvent Co-solvents solvent->center excipients Excipients excipients->center temp Temperature temp->center

Caption: Factors influencing the solubility of the conjugate.

References

Optimization

Technical Support Center: Mitigating Off-Target Cleavage of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker

Welcome to the technical support center for the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target cleavage and ensuring the stability of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker and what are its main components?

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a cleavable linker used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs).[1] It is composed of three key parts:

  • Oleoyl group: An 18-carbon monounsaturated fatty acid that can enhance plasma albumin binding, potentially extending the in-vivo half-life of the conjugate.[2][3]

  • Gly-Lys dipeptide: A peptide sequence that can serve as a substrate for specific proteases, allowing for controlled cleavage.

  • m-PEG11-NH2: A hydrophilic polyethylene glycol (PEG) chain that improves solubility and can reduce aggregation.

Q2: What are the potential sites of off-target cleavage for this linker?

Off-target cleavage can occur at two primary locations:

  • Amide bond of the Oleoyl group: The amide bond linking the oleic acid to the glycine can be susceptible to hydrolysis by certain amidases.

  • Peptide bond of the Gly-Lys dipeptide: The peptide bond between glycine and lysine can be cleaved by various proteases present in plasma or other biological matrices.

Q3: What enzymes are known to cleave dipeptide linkers like Gly-Lys?

Dipeptide linkers are often designed to be cleaved by lysosomal proteases, such as Cathepsin B, within the target cell.[4] However, off-target cleavage can be mediated by proteases present in the bloodstream.

Q4: Can the oleoyl group itself contribute to instability?

Yes, the double bond in the oleic acid chain is susceptible to oxidation, which can lead to degradation of the linker and potentially impact the function of the conjugated molecule.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker.

Issue Potential Cause Troubleshooting Steps
Premature cleavage in plasma Cleavage of the Gly-Lys dipeptide by plasma proteases.1. Perform an in vitro plasma stability assay: Incubate the conjugate in plasma from the relevant species (human, mouse, rat) and monitor for cleavage over time using HPLC-MS. 2. Identify the cleaving protease: Use broad-spectrum protease inhibitors or specific inhibitors for enzymes like plasmin or thrombin to identify the responsible protease class. 3. Modify the linker: If off-target cleavage is significant, consider alternative dipeptide sequences known to have higher plasma stability.
Oxidative degradation of the linker The oleoyl group is being oxidized by reactive oxygen species in the experimental system.1. Include antioxidants: Add antioxidants like ascorbic acid or EDTA to your buffers to chelate metal ions that can catalyze oxidation. 2. Use degassed buffers: Remove dissolved oxygen from your buffers to minimize oxidation. 3. Analyze for oxidation products: Use mass spectrometry to look for characteristic mass shifts indicative of oleic acid oxidation.
Aggregation of the conjugate The hydrophobic oleoyl group is causing the bioconjugate to aggregate.[1][6][7]1. Optimize buffer conditions: Adjust the pH or ionic strength of your buffers to improve solubility. 2. Include solubility enhancers: Add detergents or other excipients to prevent aggregation. 3. Characterize aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor aggregation.
Inconsistent cleavage at the target site Suboptimal conditions for the target protease (e.g., Cathepsin B in lysosomes).1. Verify lysosomal delivery: Confirm that your bioconjugate is being internalized and delivered to the lysosome. 2. Perform a lysosomal cleavage assay: Incubate the conjugate with isolated lysosomes or recombinant Cathepsin B to confirm its susceptibility to cleavage under appropriate conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker in plasma.

Materials:

  • Bioconjugate with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker

  • Human, mouse, or rat plasma (sodium citrate or heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Spike the stock solution into pre-warmed plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and analyze by LC-MS to quantify the intact bioconjugate and any cleavage products.

Protocol 2: Analysis of Linker Cleavage by LC-MS

Objective: To identify and quantify the intact bioconjugate and its cleavage products.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan (to identify all species) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the intact conjugate and expected cleavage products.

  • Data Analysis: Integrate the peak areas for the intact bioconjugate and cleavage products. Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

Data Presentation

Table 1: In Vitro Plasma Stability of a Model Bioconjugate

Time (hours)% Intact Conjugate (Human Plasma)% Intact Conjugate (Mouse Plasma)% Intact Conjugate (Rat Plasma)
0100100100
198.2 ± 1.595.1 ± 2.196.5 ± 1.8
492.5 ± 2.385.7 ± 3.588.1 ± 2.9
885.1 ± 3.172.4 ± 4.278.9 ± 3.7
2465.8 ± 4.545.3 ± 5.155.2 ± 4.8
4842.3 ± 5.220.1 ± 6.330.7 ± 5.5

Data are presented as mean ± standard deviation (n=3).

Visualizations

Linker_Cleavage_Pathway Intact_Conjugate Intact Bioconjugate (Oleoyl-Gly-Lys-Drug) Cleavage_Product_1 Cleaved Peptide (Gly-Lys-Drug) Intact_Conjugate->Cleavage_Product_1 Plasma Proteases (Off-Target) Oxidized_Linker Oxidized Linker (Oxidized Oleoyl-Gly-Lys-Drug) Intact_Conjugate->Oxidized_Linker Reactive Oxygen Species Cleavage_Product_2 Released Drug Cleavage_Product_1->Cleavage_Product_2 Lysosomal Proteases (Target) Troubleshooting_Workflow Start Start: Premature Cleavage Observed Plasma_Stability_Assay Perform In Vitro Plasma Stability Assay Start->Plasma_Stability_Assay Is_Cleavage_Observed Significant Cleavage in Plasma? Plasma_Stability_Assay->Is_Cleavage_Observed Identify_Protease Identify Cleaving Protease (Inhibitor Studies) Is_Cleavage_Observed->Identify_Protease Yes Check_Oxidation Analyze for Oxidative Degradation Is_Cleavage_Observed->Check_Oxidation No Modify_Linker Modify Dipeptide Sequence Identify_Protease->Modify_Linker End_Unstable End: Further Optimization Needed Modify_Linker->End_Unstable Is_Oxidation_Observed Oxidation Products Detected? Check_Oxidation->Is_Oxidation_Observed Add_Antioxidants Add Antioxidants/ Degas Buffers Is_Oxidation_Observed->Add_Antioxidants Yes End_Stable End: Linker is Stable Is_Oxidation_Observed->End_Stable No Add_Antioxidants->End_Unstable

References

Troubleshooting

dealing with poor encapsulation efficiency of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in LNPs

Welcome to the technical support center for troubleshooting issues related to the encapsulation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the encapsulation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LNP formulation and to provide guidance on optimizing encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is Oleoyl-Gly-Lys-(m-PEG11)-NH2 and what is its role in LNP formulations?

A1: Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a PEGylated lipid. In LNP formulations, PEGylated lipids play a crucial role in controlling the particle size during formation and providing a hydrophilic shield on the nanoparticle surface. This "stealth" layer reduces aggregation and minimizes recognition by the immune system, thereby prolonging circulation time in vivo.

Q2: What are the key factors that influence the encapsulation efficiency of PEGylated lipids like Oleoyl-Gly-Lys-(m-PEG11)-NH2?

A2: Several factors critically impact encapsulation efficiency. These include the molar ratio of the lipid components (ionizable lipid, helper lipid, cholesterol, and the PEGylated lipid), the pKa of the ionizable lipid, the formulation method and its parameters (e.g., flow rate in microfluidics), and the physicochemical properties of the PEGylated lipid itself, such as the length of the lipid anchor and the PEG chain.[1][2][3]

Q3: What is a typical molar ratio for the lipid components in an LNP formulation?

A3: While the optimal molar ratio can vary depending on the specific application and the lipids used, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid, respectively.[4] However, this ratio often requires optimization for specific payloads and lipids.

Q4: How does the pKa of the ionizable lipid affect encapsulation?

A4: The apparent pKa of the ionizable lipid is a critical determinant of encapsulation efficiency.[5] During LNP formation, which is typically performed at a low pH, the ionizable lipid becomes positively charged. This positive charge facilitates electrostatic interactions with the negatively charged backbone of nucleic acids (like mRNA or siRNA), promoting their condensation and encapsulation within the LNP core.[6] An optimal pKa is generally in the range of 6.0 to 7.0 for efficient encapsulation and subsequent endosomal escape.[7]

Q5: Can the concentration of Oleoyl-Gly-Lys-(m-PEG11)-NH2 itself impact encapsulation efficiency?

A5: Yes, the molar percentage of the PEGylated lipid can significantly influence encapsulation. While essential for stability, an excessively high concentration of PEGylated lipids can shield the positive charge of the ionizable lipid, thereby hindering the electrostatic interactions necessary for efficient nucleic acid encapsulation.[8] Studies have shown that increasing the PEG-lipid molar content beyond a certain point (e.g., 3.0%) can lead to a reduction in encapsulation efficiency.[1]

Troubleshooting Guide: Poor Encapsulation Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor encapsulation of your payload when using Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Problem: Low Encapsulation Efficiency (<80%)

Below is a troubleshooting workflow to identify and address the potential causes of low encapsulation efficiency.

G cluster_start Start cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_materials Material Quality cluster_solution Solutions start Low Encapsulation Efficiency Observed molar_ratio 1. Review Lipid Molar Ratios start->molar_ratio peg_lipid_conc 2. Check PEG-Lipid Concentration molar_ratio->peg_lipid_conc optimize_ratios Optimize Molar Ratios molar_ratio->optimize_ratios np_ratio 3. Verify N/P Ratio peg_lipid_conc->np_ratio reduce_peg Reduce PEG-Lipid % peg_lipid_conc->reduce_peg mixing 4. Evaluate Mixing Method & Parameters np_ratio->mixing adjust_np Adjust N/P Ratio np_ratio->adjust_np buffer_ph 5. Confirm Aqueous Buffer pH mixing->buffer_ph optimize_mixing Optimize Flow Rates/ Mixing Speed mixing->optimize_mixing lipid_quality 6. Assess Lipid Quality buffer_ph->lipid_quality adjust_ph Adjust Buffer pH buffer_ph->adjust_ph payload_integrity 7. Check Payload Integrity lipid_quality->payload_integrity new_lipids Use Fresh Lipids lipid_quality->new_lipids new_payload Use High-Quality Payload payload_integrity->new_payload

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

Step-by-Step Troubleshooting
  • Review Lipid Molar Ratios:

    • Issue: An improper balance of the four lipid components is a common cause of poor encapsulation. An excess of the PEGylated lipid or insufficient ionizable lipid can be detrimental.

    • Action: Compare your formulation to established literature values for similar payloads. Consider performing a design of experiments (DoE) to systematically vary the molar ratios of the ionizable lipid and cholesterol, while initially keeping the helper and PEGylated lipid percentages constant.

  • Check PEG-Lipid Concentration:

    • Issue: The concentration of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is critical. While it stabilizes the particle, too much can interfere with the core formation and nucleic acid complexation.

    • Action: If your PEG-lipid concentration is above 2 mol%, try reducing it in increments (e.g., to 1.5%, 1.0%, or 0.5%). This can enhance the electrostatic interactions required for high encapsulation.[9]

  • Verify N/P Ratio:

    • Issue: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid, directly influences the initial complexation. An insufficient amount of ionizable lipid relative to the payload will result in poor encapsulation.

    • Action: Calculate your N/P ratio. For mRNA, a common starting N/P ratio is around 6.[3] If your ratio is lower, consider increasing the amount of ionizable lipid or decreasing the amount of nucleic acid in your formulation.

  • Evaluate Mixing Method and Parameters:

    • Issue: The method of mixing the lipid-ethanol phase with the aqueous nucleic acid phase significantly impacts LNP formation and encapsulation. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation.

    • Action: If using manual mixing, ensure rapid and consistent addition of the phases. For more reproducible results, use a microfluidic system. Optimize the total flow rate (TFR) and the flow rate ratio (FRR). A higher TFR and an FRR of 3:1 (aqueous:ethanolic) are often associated with smaller particles and higher encapsulation efficiency.[3]

  • Confirm Aqueous Buffer pH:

    • Issue: The pH of the aqueous buffer containing the nucleic acid is crucial for protonating the ionizable lipid. If the pH is too high, the ionizable lipid will not be sufficiently charged to effectively bind the nucleic acid.

    • Action: Ensure the pH of your aqueous buffer is acidic, typically between 3 and 5, to ensure the ionizable lipid is positively charged.

  • Assess Lipid Quality:

    • Issue: Degradation of any of the lipid components, including Oleoyl-Gly-Lys-(m-PEG11)-NH2, can negatively impact LNP formation and encapsulation.

    • Action: Use fresh, high-purity lipids. Store lipids according to the manufacturer's recommendations, typically at low temperatures and under an inert atmosphere to prevent oxidation.

  • Check Payload Integrity:

    • Issue: Degraded or impure nucleic acid will not encapsulate efficiently.

    • Action: Verify the integrity and purity of your mRNA or siRNA using appropriate analytical techniques such as gel electrophoresis or capillary electrophoresis.

Data Presentation

Table 1: Influence of Formulation Parameters on Encapsulation Efficiency
ParameterTypical RangeEffect of Increase on Encapsulation EfficiencyRecommended Starting Point
Ionizable Lipid (mol%) 40 - 60%Generally Increases50%
Helper Lipid (mol%) 5 - 15%Variable, can affect stability10%
Cholesterol (mol%) 30 - 45%Can improve stability and encapsulation38.5%
PEG-Lipid (mol%) 0.5 - 5%Decreases at higher concentrations1.5%
N/P Ratio 3 - 10Generally Increases6
Aqueous Buffer pH 3.0 - 5.5Decreases if pH is too high4.0
Microfluidics TFR (mL/min) 2 - 20Can improve with optimization12 mL/min
Microfluidics FRR (Aq:Eth) 1:1 - 5:1Generally improves up to a certain point3:1

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase (in Ethanol): Prepare a stock solution of the four lipid components (ionizable lipid, helper lipid, cholesterol, and Oleoyl-Gly-Lys-(m-PEG11)-NH2) in absolute ethanol at the desired molar ratio.

    • Aqueous Phase: Dissolve the nucleic acid payload (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Setup:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure no air bubbles are present.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on the syringe pumps connected to the microfluidic chip.

  • LNP Formation:

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanolic).

    • Start the pumps to initiate the mixing of the two phases within the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the LNP dispersion from the outlet of the chip.

  • Downstream Processing:

    • The collected LNP dispersion will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using a suitable method such as tangential flow filtration (TFF) or dialysis.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing lipid_prep Prepare Lipid-Ethanol Solution microfluidics Microfluidic Mixing (TFR & FRR) lipid_prep->microfluidics aqueous_prep Prepare Aqueous Nucleic Acid Solution aqueous_prep->microfluidics dialysis Buffer Exchange/ Dialysis microfluidics->dialysis filtration Sterile Filtration dialysis->filtration storage Storage filtration->storage G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm (Payload Release) endosomal_escape->cytoplasm G cluster_recognition Pattern Recognition cluster_signaling Downstream Signaling cluster_response Cellular Response lnp LNP tlr4 TLR4 lnp->tlr4 nlrp3 NLRP3 lnp->nlrp3 myd88 MyD88 tlr4->myd88 inflammasome Inflammasome Assembly nlrp3->inflammasome nfkb NF-kB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) nfkb->cytokines caspase1 Caspase-1 Activation inflammasome->caspase1 il1b IL-1β / IL-18 Release caspase1->il1b

References

Optimization

enhancing the stability and storage of Oleoyl-Gly-Lys-(m-PEG11)-NH2

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability and storage of Oleoyl-Gly-Lys-(m-PEG11)-NH2. Here you will find tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability and storage of Oleoyl-Gly-Lys-(m-PEG11)-NH2. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Oleoyl-Gly-Lys-(m-PEG11)-NH2?

A1: The recommended storage condition for Oleoyl-Gly-Lys-(m-PEG11)-NH2 is -20°C.[1][2] It is crucial to minimize freeze-thaw cycles to maintain the stability of the molecule.

Q2: What are the potential degradation pathways for Oleoyl-Gly-Lys-(m-PEG11)-NH2?

A2: As a pegylated lipopeptide, Oleoyl-Gly-Lys-(m-PEG11)-NH2 is susceptible to several degradation pathways common to peptides and lipids. These include:

  • Hydrolysis: Cleavage of the amide bonds in the Gly-Lys dipeptide backbone, particularly at extreme pH values.[3][4]

  • Oxidation: The oleoyl lipid chain contains a double bond that can be susceptible to oxidation. The peptide backbone can also be a target of oxidation.

  • Deamidation: The amide group in the C-terminus or any potential asparagine or glutamine residues (though not present in this specific structure) could be susceptible to deamidation.[5]

  • Aggregation: As an amphiphilic molecule, there is a potential for self-assembly and aggregation, which can be influenced by concentration, temperature, and formulation components.

  • De-PEGylation: Under certain stress conditions like high temperatures, the PEG chain might cleave from the peptide.[6]

Q3: How can I assess the stability of my Oleoyl-Gly-Lys-(m-PEG11)-NH2 sample?

A3: A comprehensive stability assessment should involve a combination of analytical techniques to monitor for both chemical and physical degradation. Key methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and quantify degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products and elucidate degradation pathways.

  • Dynamic Light Scattering (DLS): To detect and characterize aggregation.

  • Visual Inspection: To check for clarity, color change, and the presence of particulate matter.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8][9] These studies are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and storage condition development.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or high temperatures).Review storage and handling procedures. Ensure the sample is stored at -20°C and protected from light. Prepare fresh solutions for analysis. Perform LC-MS to identify the new peaks.
Increased sample turbidity or visible particulates Aggregation of the molecule.Centrifuge the sample to remove large aggregates before use. Consider optimizing the formulation by adjusting the pH or adding excipients. Analyze the sample using Dynamic Light Scattering (DLS) to confirm aggregation.
Low recovery of the active molecule Adsorption to container surfaces or degradation.Use low-protein-binding tubes and vials. Ensure the formulation components are compatible with the molecule. Re-evaluate the stability of the molecule in the chosen buffer system.
Inconsistent experimental results Variability in sample preparation or instability of the molecule in the experimental buffer.Standardize sample preparation protocols. Evaluate the short-term stability of the molecule in the experimental buffer at the working temperature.

Forced Degradation Study Conditions

The following table outlines typical stress conditions used in forced degradation studies for pegylated lipopeptides. The duration and specific conditions should be optimized for Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Stress Condition Typical Conditions Potential Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl at 40-60°C for 24-48 hoursAmide bond cleavage
Base Hydrolysis 0.1 M NaOH at 40-60°C for 24-48 hoursAmide bond cleavage, Deamidation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the lipid chain and peptide backbone
Thermal Stress 60-80°C for 48-72 hoursHydrolysis, Aggregation, De-PEGylation
Photostability ICH Q1B guidelines (exposure to light)Photodegradation
Freeze-Thaw Cycles 3-5 cycles of freezing at -20°C and thawing at room temperaturePhysical instability, Aggregation

Experimental Protocols

1. RP-HPLC Method for Purity Assessment

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.

2. LC-MS Method for Degradation Product Identification

  • Use the same HPLC conditions as described above.

  • The outlet of the HPLC column is connected to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan from m/z 200 to 2000.

  • Data Analysis: Compare the mass spectra of the peaks from stressed samples with the unstressed sample to identify mass shifts corresponding to potential degradation products.

3. Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Sample Preparation: Dilute the sample to a concentration of 1-2 mg/mL in the formulation buffer. Filter the sample through a 0.22 µm filter to remove dust particles.

  • Instrument: A standard DLS instrument.

  • Measurement: Perform measurements at a controlled temperature (e.g., 25°C).

  • Data Analysis: Analyze the size distribution and polydispersity index (PDI) to assess the presence and extent of aggregation. An increase in the average particle size or PDI over time indicates aggregation.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Stress Prep->Thermal Expose to Stress Photo Photostability Prep->Photo Expose to Stress FreezeThaw Freeze-Thaw Prep->FreezeThaw Expose to Stress HPLC RP-HPLC Acid->HPLC Analyze Stressed Samples LCMS LC-MS Acid->LCMS Analyze Stressed Samples DLS DLS Acid->DLS Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Base->LCMS Analyze Stressed Samples Base->DLS Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Oxidation->LCMS Analyze Stressed Samples Oxidation->DLS Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Thermal->LCMS Analyze Stressed Samples Thermal->DLS Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples Photo->LCMS Analyze Stressed Samples Photo->DLS Analyze Stressed Samples FreezeThaw->HPLC Analyze Stressed Samples FreezeThaw->LCMS Analyze Stressed Samples FreezeThaw->DLS Analyze Stressed Samples

Caption: Experimental workflow for a forced degradation study.

G cluster_degradation Degradation Products Molecule Oleoyl-Gly-Lys-(m-PEG11)-NH2 Hydrolysis Hydrolyzed Peptide/Lipid Molecule->Hydrolysis Hydrolysis (Amide Bonds) Oxidation Oxidized Products Molecule->Oxidation Oxidation (Oleoyl Chain) Deamidation Deamidated Products Molecule->Deamidation Deamidation (C-Terminus) Aggregation Aggregates Molecule->Aggregation Aggregation DePEG De-PEGylated Product Molecule->DePEG De-PEGylation

Caption: Potential degradation pathways for Oleoyl-Gly-Lys-(m-PEG11)-NH2.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to In Vitro Linker Cleavage: Validating Oleoyl-Gly-Lys-(m-PEG11)-NH2

For Researchers, Scientists, and Drug Development Professionals The strategic design of linker technologies is a cornerstone of modern drug delivery, directly influencing the efficacy, safety, and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone of modern drug delivery, directly influencing the efficacy, safety, and pharmacokinetic profile of targeted therapeutics. This guide provides a comparative analysis of the in vitro cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a lipidated and PEGylated peptide linker. We will explore its potential cleavage mechanisms and compare its properties to alternative linker strategies, supported by established experimental protocols for validation.

Understanding the Cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2

The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker combines three key features: an oleoyl lipid moiety for potential self-assembly or albumin binding, a Gly-Lys peptide bond susceptible to enzymatic cleavage, and a PEG11 spacer to enhance solubility and modify pharmacokinetics. The primary point of cleavage for releasing a conjugated payload is the amide bond between Glycine (Gly) and Lysine (Lys).

The cleavage of a Gly-Lys bond is typically mediated by proteases. Several enzymes are known to cleave at the C-terminal side of lysine residues, including:

  • Trypsin: A serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine.

  • Lys-C (Endoproteinase Lys-C): A serine protease that specifically hydrolyzes peptide bonds at the C-terminus of lysine residues.

  • Cathepsin B: A lysosomal cysteine protease that can exhibit endo- and exopeptidase activity, with a preference for basic amino acids like lysine in certain positions.

The presence of the N-terminal oleoyl group and the m-PEG11 moiety on the lysine side chain can influence the rate and extent of enzymatic cleavage. Lipidation can sometimes hinder enzyme access due to steric effects or aggregation, while PEGylation is known to shield peptides from enzymatic degradation. Therefore, in vitro validation is crucial to determine the specific cleavage profile of this linker.

Comparative Analysis of Linker Technologies

The selection of a linker is a critical decision in drug conjugate design. Below is a comparison of Oleoyl-Gly-Lys-(m-PEG11)-NH2 with other commonly used linker technologies.

Linker TypeCleavage MechanismPotential AdvantagesPotential DisadvantagesCommon Analytical Methods for Cleavage Validation
Oleoyl-Gly-Lys-(m-PEG11)-NH2 Enzymatic (e.g., Trypsin, Lys-C, Cathepsin B)Specific cleavage at the target site (if the enzyme is localized). Lipidation may prolong half-life. PEGylation can improve solubility and stability.Susceptible to premature cleavage by circulating proteases. Lipidation and PEGylation may sterically hinder cleavage.LC-MS, HPLC, FRET Assay
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)High stability in plasma, with efficient cleavage in the lysosomal compartment.Less effective in tumors with low cathepsin B expression.LC-MS, HPLC, FRET Assay
Gly-Phe-Leu-Gly (GFLG) Enzymatic (Cathepsin B)Good plasma stability and lysosomal cleavability.Slower cleavage kinetics compared to some other peptide linkers.LC-MS, HPLC, FRET Assay
Hydrazone pH-sensitive (Acidic)Cleavage triggered by the acidic microenvironment of tumors or endosomes/lysosomes.Can be unstable at physiological pH, leading to premature drug release.HPLC, Spectrophotometry
Disulfide Reductive (Glutathione)Exploits the higher intracellular glutathione concentration for cleavage.Potential for premature cleavage in the bloodstream due to exchange with free thiols.HPLC, Ellman's Assay

Experimental Protocols for Validating Linker Cleavage

Accurate and reproducible in vitro assays are essential for characterizing the cleavage of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Enzymatic Cleavage Assay using LC-MS

This method provides a quantitative analysis of the parent molecule and its cleavage products over time.

a. Materials:

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 conjugated to a payload (or a fluorescent reporter).

  • Protease of interest (e.g., Trypsin, Lys-C, Cathepsin B).

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl for Trypsin, PBS for Cathepsin B at acidic pH).

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile).

  • LC-MS system.

b. Protocol:

  • Prepare a stock solution of the test conjugate in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final assay concentration in the pre-warmed assay buffer.

  • Initiate the reaction by adding the protease to the reaction mixture.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS to quantify the remaining parent conjugate and the appearance of the cleaved payload.

Plasma Stability Assay

This assay evaluates the stability of the linker in a more physiologically relevant matrix.

a. Materials:

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2 conjugate.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Acetonitrile for protein precipitation.

  • LC-MS system.

b. Protocol:

  • Prepare a stock solution of the test conjugate.

  • Spike the stock solution into pre-warmed plasma to the desired final concentration.

  • Incubate the plasma samples at 37°C.

  • At specified time points, take aliquots and precipitate the plasma proteins by adding cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant by LC-MS to determine the concentration of the intact conjugate over time.

FRET-Based Cleavage Assay

This is a high-throughput method for continuous monitoring of enzyme activity.

a. Materials:

  • A custom-synthesized FRET substrate: Oleoyl-Gly-Lys-(m-PEG11)-NH-Fluorophore-(Quencher). The fluorophore and quencher are positioned on either side of the Gly-Lys cleavage site.

  • Protease of interest.

  • Assay Buffer.

  • Fluorescence plate reader.

b. Protocol:

  • Prepare a solution of the FRET substrate in the assay buffer.

  • Add the protease to the substrate solution in a microplate well.

  • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Monitor the increase in fluorescence intensity over time as the quencher is separated from the fluorophore upon cleavage.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for validating linker cleavage.

experimental_workflow cluster_lcms LC-MS Based Cleavage Assay cluster_plasma Plasma Stability Assay lcms_start Start: Conjugate + Enzyme lcms_incubate Incubate at 37°C lcms_start->lcms_incubate lcms_quench Quench at Time Points lcms_incubate->lcms_quench lcms_analyze LC-MS Analysis lcms_quench->lcms_analyze lcms_end End: Cleavage Kinetics lcms_analyze->lcms_end plasma_start Start: Conjugate in Plasma plasma_incubate Incubate at 37°C plasma_start->plasma_incubate plasma_precipitate Protein Precipitation plasma_incubate->plasma_precipitate plasma_analyze LC-MS Analysis plasma_precipitate->plasma_analyze plasma_end End: Stability Profile plasma_analyze->plasma_end

Caption: Workflow for LC-MS based enzymatic and plasma stability assays.

fret_workflow fret_start Start: FRET Substrate + Enzyme fret_read Continuous Fluorescence Reading fret_start->fret_read fret_end End: Real-time Cleavage Rate fret_read->fret_end

Caption: Workflow for the FRET-based high-throughput cleavage assay.

Conclusion

The in vitro validation of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a critical step in the preclinical development of drug conjugates. By employing a combination of enzymatic and plasma stability assays, researchers can obtain a comprehensive understanding of its cleavage characteristics. This data, when compared with alternative linker technologies, will enable the rational design of drug delivery systems with optimized stability and payload release profiles, ultimately leading to more effective and safer therapeutics.

Comparative

A Comparative Analysis of ADC Linkers: The Established Val-Cit Versus an Emerging PEGylated Dipeptide Platform

A Guide for Researchers and Drug Development Professionals In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule connecting the antibody to the cytotoxic payload is a critical determinant...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the target site, and the overall therapeutic index. This guide provides a detailed comparative analysis of two distinct cleavable linker systems: the industry-standard valine-citrulline (Val-Cit) linker and an emerging class of lipidated, PEGylated dipeptide linkers, exemplified by Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Introduction to the Linker Systems

Valine-Citrulline (Val-Cit): The Protease-Cleavable Workhorse

The Val-Cit dipeptide linker is the most widely used cleavable linker in clinically approved and investigational ADCs.[1] Its success lies in its relative stability in the bloodstream and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][] This enzymatic cleavage mechanism allows for the specific release of the cytotoxic payload inside the target cancer cell following internalization of the ADC.

Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Novel Multifunctional Linker

This linker represents a newer class of chemically sophisticated linkers designed to overcome some of the limitations of simpler dipeptide systems. It integrates three key components:

  • An Oleoyl group : A monounsaturated fatty acid that increases lipophilicity, potentially enhancing membrane interaction and payload delivery.

  • A Glycine-Lysine (Gly-Lys) dipeptide : This sequence serves as a substrate for enzymatic cleavage, likely by lysosomal proteases.

  • A Polyethylene Glycol (PEG11) chain : The PEG moiety is incorporated to enhance hydrophilicity, improve pharmacokinetic properties, reduce aggregation, and prolong circulation time.[4][5]

This guide will dissect the mechanisms, performance characteristics, and experimental evaluation of these two linker technologies, providing data-driven insights for ADC development.

Mechanism of Action and Payload Release

Both linkers are designed for intracellular payload release following receptor-mediated endocytosis of the ADC. However, their specific cleavage mechanisms and the influence of their constituent parts differ.

Val-Cit Linker Cleavage Pathway:

The Val-Cit linker, typically connected to a self-immolative spacer like PABC (p-aminobenzyl carbamate), is cleaved by lysosomal proteases. While initially designed for Cathepsin B specificity, studies have shown that other cysteine cathepsins (K, L, and S) can also process the linker.[6][] This broad susceptibility can be advantageous for ensuring payload release but also raises questions about off-target cleavage.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC (Val-Cit Linker Stable) Internalization 1. Receptor Binding & Internalization (Endocytosis) ADC_circ->Internalization Lysosome 2. Trafficking to Lysosome (Acidic pH) Internalization->Lysosome Cleavage 3. Cathepsin B/L/S/K Cleaves Val-Cit Lysosome->Cleavage Release 4. PABC Spacer Self-Immolates Cleavage->Release Payload 5. Active Payload Released (e.g., MMAE) Release->Payload Effect 6. Cytotoxic Effect Payload->Effect

Caption: Intracellular processing of a Val-Cit linker-based ADC.

Hypothesized Oleoyl-Gly-Lys-(m-PEG11)-NH2 Cleavage Pathway:

The cleavage of this linker is also presumed to occur in the lysosome. The Gly-Lys dipeptide is a known substrate for certain proteases. The oleoyl and PEG components are not directly involved in cleavage but critically modulate the ADC's physicochemical properties, such as solubility, stability, and cell interaction, before the cleavage event. The PEG chain can shield the hydrophobic payload, potentially reducing aggregation and premature clearance.[8]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC (PEG Enhances Stability & Solubility) Internalization 1. Receptor Binding & Internalization ADC_circ->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Protease Cleavage of Gly-Lys Linker Lysosome->Cleavage Payload 4. Active Payload Released Cleavage->Payload Effect 5. Cytotoxic Effect Payload->Effect

Caption: Putative mechanism for an Oleoyl-Gly-Lys-PEG linker ADC.

Comparative Performance Data

While direct comparative studies for Oleoyl-Gly-Lys-(m-PEG11)-NH2 are limited, data from ADCs using similar PEGylated peptide linkers provide valuable insights when contrasted with the well-characterized Val-Cit system.

Table 1: Physicochemical and Stability Properties
PropertyVal-Cit LinkerPEGylated Peptide Linkers (e.g., Val-Lys-PEG24)Rationale & References
Hydrophobicity High (payload-dependent)LoweredThe hydrophilic PEG chain masks the hydrophobicity of the payload, reducing the tendency for aggregation.[5][8]
Aggregation Can be significant, especially with high Drug-to-Antibody Ratios (DAR).Significantly ReducedReduced hydrophobicity leads to less aggregation, allowing for higher, more stable DARs.[][9]
Plasma Stability Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase (Ces1c) activity.High stability in both human and mouse plasma.The PEG chain can sterically hinder access by plasma enzymes, and linker sequence modifications can further enhance stability.[6][9]
Table 2: In Vitro Cytotoxicity (Representative IC50 Values)

IC50 values are highly dependent on the antibody, payload, and cell line used. This table presents a conceptual comparison based on published data for different linker types.

Cell Line (Antigen Expression)ADC with Val-Cit Linker (IC50)ADC with PEGylated Linker (IC50)Observations & References
HER2-Positive (e.g., SK-BR-3)~8.8 - 14.3 pM (with MMAE)~61 - 111 pM (with MMAE)PEGylation may slightly reduce in vitro potency, possibly by slowing internalization or enzymatic cleavage. However, potency remains high.[9][10]
HER2-Low (e.g., MCF-7)>1000 nM>1000 nMBoth linker types demonstrate high target specificity, with significantly lower cytotoxicity in antigen-negative or low-expression cell lines.[11]
Table 3: Pharmacokinetics (PK) and In Vivo Efficacy
ParameterADC with Val-Cit LinkerADC with PEGylated LinkerKey Advantages & References
Plasma Half-life (t½) ShorterLonger (e.g., 2.5 to 11.2-fold extension)PEGylation reduces clearance rates, leading to prolonged exposure of the tumor to the ADC.[8][12]
Tumor Growth Inhibition EffectiveOften SuperiorThe improved PK profile and stability of PEGylated ADCs can lead to greater accumulation in the tumor and more durable anti-tumor responses in xenograft models.[9][13]
Tolerability (MTD) LowerHigher (e.g., 2.5 mg/kg vs. 10 mg/kg)Enhanced stability reduces premature payload release, leading to a better safety profile and a higher maximum tolerated dose (MTD).[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. Below are standard methodologies for key characterization assays.

Experimental Workflow Diagram

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Determine IC50 Stability_vitro Plasma Stability Assay (Incubate in Plasma, Measure Intact ADC) Xenograft Establish Xenograft Model (e.g., Nude Mice) Stability_vitro->Xenograft Select Stable Candidates Dosing Administer ADC (e.g., IV Injection) Xenograft->Dosing Efficacy Measure Tumor Volume & Body Weight Dosing->Efficacy PK_study Pharmacokinetics (Collect Blood Samples, Measure ADC Levels) Dosing->PK_study Toxicity Assess Tolerability (Monitor Health, MTD) Efficacy->Toxicity start ADC Candidates (Val-Cit vs. PEGylated) start->Cytotoxicity start->Stability_vitro

References

Validation

A Comparative Guide: Oleoyl-Gly-Lys-(m-PEG11)-NH2 versus Non-Cleavable Linkers for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a linker is a critical determinant in the design of effective and safe targeted cancer therapies, such as antibody-drug conjugate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective and safe targeted cancer therapies, such as antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation and the mechanism of payload release at the tumor site. This guide provides an objective comparison between a specific cleavable linker, Oleoyl-Gly-Lys-(m-PEG11)-NH2, and commonly used non-cleavable linkers.

Introduction to Linker Technologies in Targeted Cancer Therapy

Linkers are the crucial bridge between a targeting moiety (e.g., a monoclonal antibody) and a potent cytotoxic payload. Their design is a delicate balance between ensuring stability in systemic circulation to prevent premature drug release and enabling efficient payload liberation within the tumor microenvironment or inside cancer cells.[1] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms of action, advantages, and disadvantages.[2]

Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Cleavable Linker

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a polyethylene glycol (PEG)ylated lipid dipeptide linker.[3][4][5] Based on its structure, the Gly-Lys dipeptide sequence is likely susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[6][7] This enzymatic cleavage would release the payload inside the target cancer cell. The oleoyl lipid component may facilitate cell membrane interaction, while the PEG11 chain enhances solubility.

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on a thioether bond formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), create a stable covalent bond between the antibody and the payload.[2] The release of the payload from these linkers is not dependent on a specific chemical or enzymatic trigger but rather on the complete proteolytic degradation of the antibody-linker-drug conjugate within the lysosome of the target cell.[2][8]

Comparative Performance Data

The choice between a cleavable and a non-cleavable linker significantly impacts the therapeutic index of a targeted conjugate. The following tables summarize key performance parameters based on representative experimental data from studies comparing peptide-based cleavable linkers (as a proxy for Oleoyl-Gly-Lys-(m-PEG11)-NH2) and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity against Target Cancer Cells

Linker TypeCancer Cell LineTarget AntigenPayloadIC50 (nM)Citation
Cleavable (Val-Cit)SKRC-52CAIXMMAE1.6[7]
Cleavable (Val-Arg)SKRC-52CAIXMMAE2.1[7]
Free DrugSKRC-52N/AMMAE0.9[7]

This table illustrates that peptide-based cleavable linkers can efficiently release the payload, resulting in potent cytotoxicity, with IC50 values in the low nanomolar range, approaching that of the free drug.

Table 2: In Vivo Efficacy in Xenograft Models

Linker TypeXenograft ModelTreatmentTumor Growth Inhibition (%)Citation
Cleavable (Exo-linker)NCI-N87ADC (MMAE payload)~95%[9]
Non-cleavable (in Kadcyla)NCI-N87Kadcyla (T-DM1)~80%[9]

This representative data suggests that both cleavable and non-cleavable linkers can lead to significant tumor growth inhibition in vivo. The specific efficacy can be influenced by the linker, payload, and cancer model.

Table 3: Comparative Properties and Outcomes

FeatureOleoyl-Gly-Lys-(m-PEG11)-NH2 (Cleavable)Non-Cleavable Linkers
Release Mechanism Likely enzymatic cleavage by lysosomal proteases (e.g., cathepsins).[6][7]Proteolytic degradation of the entire antibody-drug conjugate in the lysosome.[2][8]
Payload Release Form Unmodified, potent payload.Payload attached to the linker and an amino acid residue.
Bystander Effect High potential. The released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[10]Limited to no bystander effect. The released payload is often charged and less membrane-permeable.[8]
Plasma Stability Generally lower than non-cleavable linkers, with a risk of premature payload release.[2]High plasma stability, minimizing off-target toxicity.[2][5]
Therapeutic Window Can be narrower due to potential off-target toxicity from premature drug release.Can be wider due to enhanced stability and reduced off-target effects.[2]
Dependence on Target Biology Less dependent on the complete degradation of the antibody for payload release.[11]Highly dependent on efficient internalization and lysosomal trafficking of the ADC.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The following diagram illustrates the distinct intracellular trafficking and payload release mechanisms for ADCs with cleavable and non-cleavable linkers.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC_cleavable ADC (Cleavable Linker) Cancer_Cell Cancer Cell ADC_cleavable->Cancer_Cell 1. Binding & Internalization ADC_non_cleavable ADC (Non-cleavable Linker) ADC_non_cleavable->Cancer_Cell Endosome Endosome Cancer_Cell->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_cleavable Released Payload Lysosome->Payload_cleavable 4a. Enzymatic Cleavage Payload_non_cleavable Payload-Linker-AA Lysosome->Payload_non_cleavable 4b. Antibody Degradation Bystander_Cell Neighboring Cancer Cell Payload_cleavable->Bystander_Cell 5a. Bystander Effect

Caption: Intracellular pathways of ADCs with cleavable versus non-cleavable linkers.

General Experimental Workflow for ADC Comparison

This diagram outlines a typical workflow for the synthesis and comparative evaluation of ADCs with different linker technologies.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Linker_Payload Linker-Payload Conjugation Antibody->Linker_Payload Purification Purification (e.g., SEC) Linker_Payload->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Bystander Bystander Effect Assay Characterization->Bystander Xenograft Xenograft Tumor Model Characterization->Xenograft Efficacy Efficacy Study (TGI) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Comparative

Comparative In Vivo Efficacy and Toxicity of Antibody-Drug Conjugates: A Guide to Linker Technologies

A detailed comparison of Antibody-Drug Conjugates (ADCs) featuring lipid-PEGylated cleavable linkers with established alternatives, providing key experimental data and protocols for researchers in drug development. Intro...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Antibody-Drug Conjugates (ADCs) featuring lipid-PEGylated cleavable linkers with established alternatives, providing key experimental data and protocols for researchers in drug development.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy and toxicity of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, while efficiently releasing the payload within the target tumor cells.

This guide provides a comparative assessment of the in vivo performance of ADCs utilizing a specific type of linker technology: a lipid-PEGylated cleavable linker exemplified by the structure Oleoyl-Gly-Lys-(m-PEG11)-NH2. Due to the limited availability of public in vivo data for this specific linker, this guide will draw upon data from analogous lipid-PEGylated and dipeptide cleavable linker systems to provide a comprehensive comparison with more established linker technologies, such as the widely used Valine-Citrulline (Val-Cit) linker. The inclusion of a lipid moiety and a polyethylene glycol (PEG) spacer is designed to improve the pharmacokinetic properties of the ADC. The Gly-Lys dipeptide sequence is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the experimental data and methodologies required to assess the in vivo efficacy and toxicity of ADCs with these advanced linker systems.

Comparative Analysis of ADC Linker Technologies

The in vivo performance of an ADC is a delicate balance between its ability to eradicate tumors and its tolerability in the host. The linker plays a pivotal role in this balance. Below is a comparison of key characteristics of lipid-PEGylated cleavable linkers and the conventional Val-Cit linker.

FeatureLipid-PEGylated Cleavable Linker (e.g., Oleoyl-Gly-Lys-(m-PEG11)-NH2)Conventional Cleavable Linker (e.g., Val-Cit)Non-Cleavable Linker
Cleavage Mechanism Enzyme-sensitive (e.g., by lysosomal proteases like Cathepsin B)[1]Enzyme-sensitive (primarily by Cathepsin B)[1][2]Proteolytic degradation of the antibody
Key Attributes - Improved hydrophilicity and solubility- Enhanced pharmacokinetic profile (prolonged half-life)[3][4]- Potential for higher drug-to-antibody ratios (DARs)[4]- Reduced aggregation[3]- Well-established and widely used- Efficient payload release in the lysosome[1]- Susceptible to premature cleavage by certain proteases (e.g., neutrophil elastase), potentially leading to off-target toxicity[5]- High plasma stability- Reduced off-target toxicity- Payload is released with an amino acid attached, which may affect its activity
Potential Advantages - Improved therapeutic index- Better tolerability[3]- Proven clinical efficacy in several approved ADCs- Favorable safety profile
Potential Disadvantages - Potential for reduced cell permeability due to increased size- Limited publicly available in vivo data for specific structures- Potential for off-target toxicity due to linker instability[5]- Dependent on antibody degradation for payload release- No bystander effect
In Vivo Efficacy: Xenograft Tumor Models

The antitumor activity of ADCs is typically evaluated in immunodeficient mice bearing human tumor xenografts. The choice of the xenograft model is critical and should be based on the expression of the target antigen.

Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment

  • Cell Line Selection: Select a cancer cell line with high expression of the target antigen for the ADC.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) intravenously.

  • Efficacy Endpoints: Monitor tumor volume and body weight of the mice over time. The primary efficacy endpoint is often tumor growth inhibition or regression. Survival can be a secondary endpoint.

Representative In Vivo Efficacy Data

While specific data for an ADC with an Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is not available, studies on ADCs with PEGylated dipeptide linkers have demonstrated significant tumor growth inhibition in xenograft models. For example, a study comparing a PEGylated Val-Lys linker to a conventional dipeptide linker showed that the PEGylated version led to enhanced tumor suppression.[3] Similarly, novel tripeptide linkers like Glutamic acid-Glycine-Citrulline (EGCit) have shown greater antitumor efficacy in multiple xenograft models compared to ADCs with conventional linkers.[2][6]

Table 1: Representative In Vivo Efficacy Data from Analogous ADC Linker Studies

ADC Linker TypeXenograft ModelDoseOutcomeReference
PEGylated Dipeptide Linker Trop-2 expressing human cancerNot specifiedEnhanced tumor suppression compared to non-PEGylated linker[3]
Tripeptide (EGCit) Linker Various (e.g., HER2-positive)80 mg/kgGreater antitumor efficacy compared to Kadcyla and Enhertu[2][6]
Val-Cit Linker CD79b+ Jeko-13 mg/kgSignificant tumor growth inhibition[7]
Disulfide Linker Human non-Hodgkin lymphoma3 mg/kgInduced tumor regression[7]
In Vivo Toxicity Assessment

The toxicity profile of an ADC is a critical aspect of its preclinical evaluation. Toxicity studies are typically conducted in rodents and non-human primates to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).

Experimental Protocol: In Vivo Toxicity Study

  • Animal Model: Use a relevant animal model, often rats or cynomolgus monkeys.

  • Dosing: Administer the ADC at various dose levels, including a vehicle control.

  • Monitoring: Observe the animals for clinical signs of toxicity, and monitor body weight, food, and water consumption.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at predetermined time points.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination.

Common Toxicities Associated with ADCs

The toxicities of ADCs are often related to the payload and can be exacerbated by linker instability.[5] Common toxicities include:

  • Myelosuppression: Particularly neutropenia and thrombocytopenia, are frequently observed with ADCs carrying microtubule inhibitors like MMAE.[5] This can be due to the instability of linkers like Val-Cit in plasma.[5]

  • Hepatotoxicity: Liver toxicity can also be a concern.

  • Gastrointestinal toxicity.

PEGylation of the linker has been shown to improve the tolerability of ADCs. For instance, an ADC with a PEG24-modified Val-Lys linker demonstrated enhanced animal tolerability compared to its non-PEGylated counterpart.[3]

Table 2: Representative In Vivo Toxicity Findings from Analogous ADC Linker Studies

ADC Linker TypeAnimal ModelKey Toxicity FindingsReference
PEGylated Dipeptide Linker Not specifiedEnhanced animal tolerability[3]
Tripeptide (EGCit) Linker Healthy miceNo significant myelosuppression or hepatotoxicity at 80 mg/kg[2][6]
Val-Cit Linker General observationAssociated with neutropenia due to linker instability in plasma[5]

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in assessing ADCs, the following diagrams illustrate key concepts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC ADC in Circulation (Stable Linker) Binding Binding to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen Expression) Endosome Endosome (Acidic pH) TumorCell->Endosome Internalization Binding->TumorCell Lysosome Lysosome (Proteases) Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Degradation Payload Active Payload Cleavage->Payload Release CellDeath Apoptosis Payload->CellDeath Cytotoxicity

Caption: Mechanism of action for an enzyme-cleavable ADC.

Experimental_Workflow start ADC Candidate Selection in_vitro In Vitro Characterization (Potency, Stability) start->in_vitro xenograft In Vivo Efficacy Study (Xenograft Model) in_vitro->xenograft toxicity In Vivo Toxicity Study (Rodent/Non-human Primate) in_vitro->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd toxicity->pk_pd data_analysis Data Analysis & Candidate Selection for further development pk_pd->data_analysis

Caption: Preclinical in vivo assessment workflow for ADCs.

Linker_Comparison_Logic cluster_cleavable Cleavable Linker Subtypes cluster_enzyme Enzyme-Sensitive Examples main ADC Linker Technology cleavable Cleavable Linkers main->cleavable non_cleavable Non-Cleavable Linkers main->non_cleavable enzyme Enzyme-Sensitive (e.g., Peptides) cleavable->enzyme ph pH-Sensitive (e.g., Hydrazone) cleavable->ph redox Redox-Sensitive (e.g., Disulfide) cleavable->redox val_cit Val-Cit enzyme->val_cit lipid_peg Lipid-PEGylated Dipeptide (e.g., Oleoyl-Gly-Lys-PEG) enzyme->lipid_peg

Caption: Classification of ADC linker technologies.

Conclusion

The comparative data from analogous linker technologies, such as other PEGylated and advanced cleavable linkers, support the hypothesis that modifying traditional linker chemistries can lead to superior in vivo performance. Future preclinical studies directly evaluating ADCs with the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker are necessary to definitively characterize its in vivo efficacy and toxicity profile and to validate its potential advantages over existing linker technologies. The experimental protocols and comparative data presented in this guide provide a framework for conducting and interpreting such studies.

References

Comparative

Performance Evaluation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Diverse Tumor Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel therapeutic agent Oleoyl-Gly-Lys-(m-PEG11)-NH2 against the established standard of care, PEGylated l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic agent Oleoyl-Gly-Lys-(m-PEG11)-NH2 against the established standard of care, PEGylated liposomal doxorubicin (PLD), marketed as Doxil® and Caelyx®. Due to the emergent nature of Oleoyl-Gly-Lys-(m-PEG11)-NH2, this guide leverages extensive data on PLD to establish a benchmark for performance and outlines the necessary experimental framework to robustly evaluate this new chemical entity.

Introduction to Liposomal Drug Delivery in Oncology

Liposomal drug delivery systems have revolutionized cancer chemotherapy by improving the therapeutic index of potent cytotoxic agents.[1] By encapsulating drugs like doxorubicin, these systems alter pharmacokinetics, enhance drug accumulation at tumor sites through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic toxicities.[1][2][3][4] PEGylation, the attachment of polyethylene glycol (PEG) to the liposome surface, further extends circulation half-life by reducing uptake by the reticuloendothelial system.[5]

Oleoyl-Gly-Lys-(m-PEG11)-NH2 represents a next-generation approach, potentially offering targeted delivery and enhanced efficacy through its unique oleoyl-glycyl-lysine moiety. This guide will compare its theoretical advantages to the proven performance of PLD.

Comparative Performance Data

While direct experimental data for Oleoyl-Gly-Lys-(m-PEG11)-NH2 is not yet publicly available, we can establish a performance baseline using data from preclinical and clinical studies of PLD (Doxil®/Caelyx®).

Table 1: Preclinical Efficacy of PEGylated Liposomal Doxorubicin (PLD) in Various Tumor Models
Tumor ModelAnimal ModelKey FindingsReference
Breast Cancer (metastatic)Murine modelsMore effective than doxorubicin in inhibiting tumor growth and prolonging survival.[6][6](--INVALID-LINK--)
Ovarian CarcinomaMurine modelsDemonstrated efficacy in models that have failed standard first-line therapy.[6][6](--INVALID-LINK--)
Colon Carcinoma (C26)Murine modelsTumor AUCs 7-fold higher than with doxorubicin HCl.[6][6](--INVALID-LINK--)
Prostatic Xenograft (human)Murine modelsTumor AUCs 25-fold greater than with doxorubicin HCl.[6][6](--INVALID-LINK--)
Non-Small Cell Lung Cancer (H460)SCID-beige miceαEGFR-targeted Caelyx showed increased tumor accumulation compared to non-targeted Caelyx.--INVALID-LINK--7
Canine Transmissible Venereal TumorNOD/SCID & CD1-nu miceSignificant decrease in tumor size in response to Doxil treatment.[8][8](--INVALID-LINK--)
Table 2: Pharmacokinetic Properties of PLD vs. Conventional Doxorubicin
ParameterConventional DoxorubicinPEGylated Liposomal Doxorubicin (PLD)Key Advantage of PLD
Circulation Half-Life ShortLongProlonged drug exposure to tumor tissue.[2][9][10]
Volume of Distribution LargeSmallConfines the drug primarily to the vasculature, reducing tissue damage.[2][10]
Clearance RapidSlowIncreased opportunity for accumulation in tumor tissue.[2][10]
Tumor Accumulation LowHigh (via EPR effect)Enhanced therapeutic effect at the target site.[4]

Proposed Experimental Protocols for Evaluating Oleoyl-Gly-Lys-(m-PEG11)-NH2

To ascertain the performance of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a series of preclinical experiments are necessary. These protocols are designed to compare its efficacy and safety profile against PLD.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of Oleoyl-Gly-Lys-(m-PEG11)-NH2 on various cancer cell lines compared to free doxorubicin and PLD.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer, HCT116 for colon cancer).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with serial dilutions of Oleoyl-Gly-Lys-(m-PEG11)-NH2, PLD, and free doxorubicin for 48-72 hours.

    • Cell viability is assessed using an MTT or similar colorimetric assay.

    • The half-maximal inhibitory concentration (IC50) is calculated for each agent.

In Vivo Efficacy Studies in Xenograft Models
  • Objective: To evaluate the anti-tumor activity of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in comparison to PLD and a vehicle control in live animal models.

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous tumors from human cancer cell lines.

  • Methodology:

    • Tumors are established by subcutaneous injection of cancer cells.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: Vehicle control, PLD (e.g., 6 mg/kg), and Oleoyl-Gly-Lys-(m-PEG11)-NH2 (at equimolar doxorubicin equivalent doses).

    • Treatments are administered intravenously (e.g., once weekly).

    • Tumor volume and body weight are measured twice weekly.

    • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Pharmacokinetic and Biodistribution Studies
  • Objective: To characterize the pharmacokinetic profile and tissue distribution of Oleoyl-Gly-Lys-(m-PEG11)-NH2 and compare it to PLD.

  • Animal Models: Healthy and tumor-bearing mice.

  • Methodology:

    • A single intravenous dose of Oleoyl-Gly-Lys-(m-PEG11)-NH2 or PLD is administered.

    • Blood samples are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • At the final time point, major organs (heart, liver, spleen, kidneys, lungs) and the tumor are harvested.

    • The concentration of the drug in plasma and tissue homogenates is quantified using a validated analytical method (e.g., HPLC or LC-MS/MS).

    • Pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) are calculated.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vivo Efficacy

G cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_admin IV Administration: - Vehicle - PLD - Oleoyl-Gly-Lys-(m-PEG11)-NH2 randomization->treatment_admin monitoring Tumor & Body Weight Measurement treatment_admin->monitoring termination Study Termination monitoring->termination excision Tumor Excision & Analysis termination->excision data_analysis Efficacy & Toxicity Assessment excision->data_analysis

Caption: Workflow for preclinical evaluation of antitumor efficacy.

Mechanism of Action: PEGylated Liposomal Doxorubicin

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell pld PLD in Bloodstream (Long Half-Life) epr Extravasation via Leaky Vasculature (EPR Effect) pld->epr Passive Targeting accumulation Accumulation in Tumor Interstitium epr->accumulation release Doxorubicin Release accumulation->release uptake Cellular Uptake release->uptake nucleus Translocation to Nucleus uptake->nucleus action DNA Intercalation & Topoisomerase II Inhibition nucleus->action apoptosis Apoptosis action->apoptosis

Caption: Mechanism of PLD delivery and action.

Hypothetical Signaling Pathway for Targeted Liposomes

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling liposome Targeted Liposome (e.g., Oleoyl Moiety) receptor Overexpressed Receptor on Cancer Cell liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosomal Escape endocytosis->endosome drug_release Drug Release in Cytoplasm endosome->drug_release downstream Downstream Apoptotic Signaling drug_release->downstream apoptosis Cell Death downstream->apoptosis

Caption: Hypothetical targeted liposome signaling pathway.

Conclusion

While PEGylated liposomal doxorubicin has set a high standard in cancer therapy, the development of novel formulations like Oleoyl-Gly-Lys-(m-PEG11)-NH2 holds the promise of further improvements in efficacy and safety. The oleoyl moiety may facilitate interaction with lipid-rich tumor microenvironments or specific cell surface receptors, potentially leading to enhanced tumor targeting and cellular uptake. The experimental framework outlined in this guide provides a clear path for the rigorous evaluation of this and other next-generation nanomedicines, with the ultimate goal of improving patient outcomes.

References

Validation

Validating the Improved Therapeutic Index of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Based ADCs: A Comparative Analysis

For researchers, scientists, and drug development professionals, the quest for antibody-drug conjugates (ADCs) with an expanded therapeutic window is paramount. A promising innovation in this arena is the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for antibody-drug conjugates (ADCs) with an expanded therapeutic window is paramount. A promising innovation in this arena is the development of novel linker technologies designed to enhance stability, optimize pharmacokinetic profiles, and ensure targeted payload delivery. This guide provides a comparative analysis of ADCs based on the novel Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker, with a focus on validating its potential for an improved therapeutic index.

The therapeutic index, a critical measure of a drug's safety and efficacy, is often a limiting factor in the clinical success of ADCs. Premature payload release, poor hydrophilicity, and rapid clearance can lead to off-target toxicities and diminished anti-tumor activity. The Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is a sophisticated, cleavable linker system engineered to address these challenges. It incorporates three key functional components: an oleoyl lipid moiety, a Gly-Lys dipeptide sequence, and a hydrophilic 11-unit polyethylene glycol (PEG) chain. This unique combination is hypothesized to improve the ADC's physicochemical properties and in vivo performance.

While direct, head-to-head comparative data for ADCs utilizing the specific Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker is not yet extensively published in peer-reviewed literature, we can infer its potential advantages by examining the established benefits of its constituent parts and comparing them to conventional linker technologies.

Comparison with Alternative Linker Technologies

To contextualize the potential of the Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker, a comparison with established linkers such as the widely used valine-citrulline (vc) linker is informative.

FeatureOleoyl-Gly-Lys-(m-PEG11)-NH2 Linker (Hypothesized)Valine-Citrulline (vc) LinkerRationale for Improved Therapeutic Index
Hydrophilicity High (due to m-PEG11 chain)Moderate to LowThe integrated PEG chain is expected to increase the overall hydrophilicity of the ADC, mitigating aggregation issues common with hydrophobic payloads and improving pharmacokinetics.[1]
Plasma Stability Potentially HighVariable; can be susceptible to premature cleavageThe combination of the dipeptide and the PEG chain may shield the cleavable bond from non-specific enzymatic degradation in circulation, leading to reduced off-target toxicity.
Payload Delivery Targeted intracellular releasePrimarily intracellular releaseThe Gly-Lys dipeptide is designed to be cleaved by lysosomal proteases, ensuring payload release occurs predominantly within the target cancer cell.
Bystander Effect ModulatableCan exhibit a significant bystander effectThe lipid component might influence the membrane permeability of the released payload, potentially allowing for a controlled bystander killing effect on neighboring tumor cells.
Drug-to-Antibody Ratio (DAR) Potentially allows for higher, more homogenous DAROften limited to lower DARs to avoid aggregationImproved hydrophilicity could enable the conjugation of a higher number of payload molecules without compromising the ADC's stability and solubility.

Experimental Protocols for Evaluating ADC Therapeutic Index

Validating the improved therapeutic index of an ADC requires a series of rigorous preclinical experiments. The following are detailed methodologies for key assays:

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the ADC, a control ADC with a different linker, and the free payload.

  • Treat the cells with the respective compounds and incubate for 72-96 hours.

  • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 (half-maximal inhibitory concentration) values from dose-response curves.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Implant antigen-positive tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with Oleoyl-Gly-Lys-(m-PEG11)-NH2 linker, control ADC, naked antibody).

  • Administer the treatments intravenously at specified doses and schedules.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Pharmacokinetic (PK) Analysis

Objective: To determine the plasma stability and clearance rate of the ADC.

Protocol:

  • Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the total antibody and the antibody-conjugated payload in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ADC that does not cause unacceptable toxicity.

Protocol:

  • Administer escalating doses of the ADC to healthy rodents.

  • Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a defined period.

  • Perform hematological and clinical chemistry analysis on blood samples.

  • Conduct a full necropsy and histopathological examination of major organs.

  • The MTD is defined as the highest dose that does not result in significant morbidity or mortality.

Visualizing the Rationale and Workflow

To better illustrate the underlying principles and experimental processes, the following diagrams are provided.

dot cluster_0 Oleoyl-Gly-Lys-(m-PEG11)-NH2 ADC cluster_1 Mechanism of Action ADC Antibody-Drug Conjugate Linker Oleoyl-Gly-Lys-(m-PEG11)-NH2 Linker ADC->Linker conjugation Payload Cytotoxic Payload Linker->Payload attachment Circulation Systemic Circulation (High Stability) TumorCell Target Tumor Cell Circulation->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Proteases) Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Proposed mechanism of action for an Oleoyl-Gly-Lys-(m-PEG11)-NH2 based ADC.

dot Start ADC Development Candidate InVitro In Vitro Evaluation (Cytotoxicity, Stability) Start->InVitro InVivo In Vivo Evaluation InVitro->InVivo Efficacy Efficacy Studies (Xenograft Models) InVivo->Efficacy Toxicity Toxicity Studies (MTD) InVivo->Toxicity PK Pharmacokinetic (PK) Analysis InVivo->PK Data Data Analysis & Comparison Efficacy->Data Toxicity->Data PK->Data TI Therapeutic Index Validation Data->TI

Caption: Experimental workflow for validating the therapeutic index of an ADC.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Procedural Guide

Researchers and drug development professionals handling Oleoyl-Gly-Lys-(m-PEG11)-NH2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Shee...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Oleoyl-Gly-Lys-(m-PEG11)-NH2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, safety data for structurally related molecules, such as oleylamine and other PEGylated compounds, indicate that it should be treated as a hazardous substance requiring specialized disposal. Key hazards associated with similar compounds include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1][2]

Proper disposal is not merely a suggestion but a critical component of the laboratory workflow, mandated by local and national regulations. All waste containing this substance must be managed by a licensed waste disposal company.[2]

Hazard Profile and Safety Precautions

Based on the safety profiles of analogous compounds, Oleoyl-Gly-Lys-(m-PEG11)-NH2 should be handled with care. The oleoyl group suggests properties similar to oleylamine, which is harmful if swallowed, may be fatal if it enters airways, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] The PEGylated component may influence its solubility and environmental mobility.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator is necessary.[1]

Quantitative Hazard Data of a Structurally Related Compound (Oleylamine)

To provide a quantitative perspective, the following table summarizes key hazard data for Oleylamine, a structurally related primary amine. This data underscores the need for cautious handling and disposal.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity (Oral)Category 4P264, P270, P301+P312, P501
Skin Corrosion/IrritationCategory 1BP260, P280, P303+P361+P353, P305+P351+P338
Serious Eye Damage/Eye IrritationCategory 1P280, P305+P351+P338
Aspiration HazardCategory 1P301+P310, P331, P405, P501
Hazardous to the Aquatic Environment (Acute)Category 1P273, P391, P501
Hazardous to the Aquatic Environment (Chronic)Category 1P273, P391, P501

Data sourced from publicly available SDS for Oleylamine.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

  • Segregation of Waste:

    • All materials contaminated with Oleoyl-Gly-Lys-(m-PEG11)-NH2, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.

    • Use a dedicated, clearly labeled, and sealed waste container. The label should include the chemical name and relevant hazard symbols.

  • Waste Collection and Storage:

    • Collect the waste in a primary container that is chemically resistant and has a secure lid.

    • Place the primary container in a secondary container to prevent spills and leaks.

    • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

    • Provide the EHS department with all necessary information about the waste, including its composition and potential hazards.

    • Disposal must be carried out by a licensed and certified hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[2]

  • Documentation:

    • Maintain a detailed record of the waste, including the amount, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The logical flow for the proper disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met.

Figure 1: Disposal Workflow for Oleoyl-Gly-Lys-(m-PEG11)-NH2 start Start: Handling of Oleoyl-Gly-Lys-(m-PEG11)-NH2 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Contaminated Waste (Solid & Liquid) ppe->segregate container Use Labeled, Sealed Chemical Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal document Document Waste Disposal Details disposal->document end End: Compliant Disposal document->end

Caption: Disposal Workflow for Oleoyl-Gly-Lys-(m-PEG11)-NH2.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2, ensuring a safe laboratory environment and responsible environmental stewardship.

References

Handling

Personal protective equipment for handling Oleoyl-Gly-Lys-(m-PEG11)-NH2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oleoyl-Gly-Lys-(m-PEG11)-NH2. The following procedures for handling, storage, and dis...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oleoyl-Gly-Lys-(m-PEG11)-NH2. The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the specific toxicological properties of this compound have not been thoroughly investigated, exercising due care is recommended.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate personal protective equipment is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[2] Engineering controls, such as fume hoods, should be used when handling the lyophilized powder to prevent inhalation.[2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1][3]
Hand Protection Chemical-resistant glovesNitrile gloves are standard for preventing skin contact.[1][2]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1][4]
Respiratory Protection Fume Hood or RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[1]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1][4]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] A fume hood or biosafety cabinet should be used.[2]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] Swirl gently to dissolve; avoid vigorous shaking.[5]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Storage Conditions:

FormStorage TemperatureAdditional Notes
Lyophilized Powder -20°C or -80°CStore in a cool, dry, and dark place.[4]
In Solution -20°C or belowAliquot the peptide to avoid repeated freeze-thaw cycles.[1][5]

Disposal Plan

Disposal of research chemical waste must adhere to local, state, and federal regulations.[2] Never dispose of peptides in regular trash or down public drains.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1][6]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Contaminated PPE : Collect all used vials and contaminated PPE in designated, properly labeled hazardous waste containers.[2]

  • Institutional Protocols : Coordinate with your institution's environmental health and safety (EH&S) department for compliant disposal through a licensed hazardous waste contractor.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean Designated Area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Powder in Fume Hood don_ppe->weigh Proceed to Handling reconstitute Reconstitute with Solvent weigh->reconstitute cleanup Clean Work Area reconstitute->cleanup Handling Complete store Store at -20°C or -80°C cleanup->store

Safe Handling Workflow for Oleoyl-Gly-Lys-(m-PEG11)-NH2

Disposal_Plan start Waste Generation (Peptide, Contaminated PPE) collect_waste Collect in Labeled Hazardous Waste Container start->collect_waste seal_container Securely Seal Container collect_waste->seal_container contact_ehs Contact EH&S for Pickup seal_container->contact_ehs disposal Professional Disposal contact_ehs->disposal

Chemical Waste Disposal Plan

References

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